| Aspect | Details |
|---|---|
| Drug Class | Fourth-generation GnRH antagonist (peptidomimetic) [1] [2] [3]. |
| Primary MoA | Competitive blockade of the GnRH receptor in the pituitary, preventing gonadotropin release [4] [2] [3]. |
| Direct Anti-Cancer Effect | Demonstrated in androgen-independent prostate cancer cells (DU145, PC3) [1]. |
| Key Findings | • Induces G2/M cell cycle arrest. • Induces apoptosis (programmed cell death) [1]. | | Apoptosis Pathway | Caspase-8-dependent caspase-3 activation; modulation of death receptors (DR4/5, Fas) and down-regulation of c-FLIP (L) [1]. | | Sensitization Effect | Sensitizes TRAIL-resistant cancer cells to TRAIL-induced apoptosis [1]. |
The following methodologies are adapted from the key study investigating this compound's direct effects on prostate cancer cells [1].
The experimental workflow for these key procedures is summarized in the diagram below.
This compound's effects can be understood through its actions on two fronts: the classical endocrine pathway and a direct pathway on cancer cells.
As a GnRH antagonist, this compound's primary mechanism is the competitive blockade of the GnRH receptor (GnRHR) on pituitary gonadotrope cells [4] [2] [3]. The GnRHR is a G-protein coupled receptor (GPCR) [5] [6] [7].
The core signaling pathway that this compound inhibits is visualized below.
The more distinctive and advanced finding is this compound's direct pro-apoptotic effect on hormone-refractory cancer cells, which is independent of the endocrine system [1]. The molecular mechanism is summarized below.
The table below summarizes the core technical information for researchers.
| Attribute | Description |
|---|---|
| Drug Type | Synthetic peptide [1] |
| Mechanism of Action | Gonadotropin-releasing hormone (GnRH) receptor antagonist (modulator) [2] [3] |
| Primary Target | GnRH receptor (GnRHR) in the pituitary gland [2] [4] |
| Biological Effect | Rapid inhibition of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, leading to a swift decrease in sex hormones (e.g., testosterone) without an initial "flare" effect [5] [4] |
| Molecular Formula | C₇₂H₉₆ClN₁₇O₁₄ [3] [5] |
| Molecular Weight | 1459.11 g/mol [5] |
| CAS Registry | 295350-45-7 [2] [3] [5] |
A significant area of Ozarelix research involved its direct apoptotic effects on androgen-independent prostate cancer cells. The following workflow summarizes the key methodology and findings from a foundational study [6].
Experimental Model and Treatment: The study used DU145 and PC3 human prostate cancer cell lines, which are models for hormone-refractory, androgen receptor-negative disease. Cells were treated with this compound in culture [6].
Key Assays and Outcomes:
This compound was administered as a long-acting intramuscular injection [3] [7]. The following table outlines its clinical development trajectory and key outcomes.
| Indication | Highest Phase | Status | Key Findings / Rationale |
|---|---|---|---|
| Prostate Cancer [3] | Phase 2 [3] | No recent development reported; likely discontinued [2] [3] | Phase 2 data (2006) showed 130 mg IM dose every 4 weeks provided continuous testosterone suppression (<0.5 ng/mL) and achieved a 50% PSA reduction from baseline in patients with inoperable prostate cancer [7]. |
| Benign Prostatic Hyperplasia (BPH) [2] [3] | Phase 3 [1] | Development discontinued [3] [8] | Rationale: To reduce testosterone enough to alleviate prostate size and symptoms without the severe side effects of castration [5]. |
| Alzheimer's Disease [3] | Phase 2 [1] | Development discontinued [3] [8] | Information not available in search results. |
| Endometriosis [3] | Preclinical [1] | No recent development reported [3] [8] | Rationale: LHRH antagonists would be expected to be effective in hormonally dependent disease states [5]. |
A core rationale for developing GnRH antagonists like this compound was to overcome the limitations of GnRH agonists [4].
| Feature | GnRH Agonists (e.g., Leuprolide) | GnRH Antagonists (e.g., this compound) |
|---|---|---|
| Initial Hormonal Response | Causes a "testosterone flare" due to transient receptor stimulation [4] | Provides immediate receptor blockade and rapid testosterone suppression without a flare [5] [4] |
| Time to Castration | 3-4 weeks for receptor desensitization [4] | Rapid reduction (days) [5] |
| Adjunctive Therapy | Requires pre-treatment with AR antagonists to mitigate flare symptoms [4] | Does not require pre-treatment for flare prevention [4] |
The available information suggests that this compound is no longer under active clinical development. For the most current status, you may need to consult regulatory databases or contact the last known developers, AEterna Zentaris (now COSCIENS Biopharma) or Spectrum Pharmaceuticals [8].
This compound is a fourth-generation Luteinizing Hormone-Releasing Hormone (LHRH, or GnRH) antagonist [1]. The table below summarizes its key technical characteristics based on the latest available data.
| Attribute | Description |
|---|---|
| Drug Class | Fourth-generation GnRH (LHRH) antagonist [1]. |
| Administration | Intramuscular injection [1]. |
| Mechanism of Action | Competitively blocks pituitary GnRH receptors, leading to rapid suppression of Gonadotropin (LH & FSH) and sex hormone production without a "flare effect" [2] [1]. |
| Developed Indications | Advanced (hormone-dependent) prostate cancer and Benign Prostatic Hypertrophy (BPH) [1]. |
| Key Development Phase (BPH) | A Phase 2b trial completed in 2007. Phase 3 pivotal trials were planned for late 2007 [1]. |
| Key Differentiator | Positioned as a fourth-generation agent with a potentially improved pharmacological profile [1]. |
As a GnRH antagonist, this compound works by directly blocking the GnRH signaling pathway in the pituitary gland. The following diagram illustrates this mechanism and the basis for its therapeutic effect.
Diagram of this compound's antagonistic mechanism blocking GnRH signaling, preventing gonadotropin release.
The most concrete data available from search results pertains to its clinical development for Benign Prostatic Hypertrophy (BPH).
For your ongoing research, here are key considerations regarding this compound and the GnRH antagonist landscape:
Given the dated information on this compound, you may find it more fruitful to:
The table below summarizes the available information on Ozarelix:
| Aspect | Description |
|---|---|
| Drug Class | GnRH receptor antagonist (4th generation) [1] [2] [3] |
| Mechanism of Action | Competitively blocks Gonadotropin-Releasing Hormone (GnRH) receptors in the pituitary, rapidly suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion without a "flare effect" [3]. |
| Primary Indications (Under Investigation) | Advanced prostate cancer; previously investigated for benign prostatic hyperplasia (BPH) and endometriosis [4] [2]. |
| Status | Development appears halted; no recent updates [2]. |
| Available PK Data | Not Available in public sources. Key parameters (absorption, volume of distribution, protein binding, metabolism, routes of elimination, half-life, clearance) are listed as "Not Available" [4]. |
While full pharmacokinetic profiles are common for approved drugs, they are often not published for early-stage investigational compounds. This compound's mechanism and some cellular effects are documented in preclinical studies.
This compound functions by blocking the GnRH receptor, a G protein-coupled receptor (GPCR) [3]. Unlike agonists that cause an initial hormone surge, antagonists provide immediate suppression of the hypothalamic-pituitary-gonadal (HPG) axis [5] [3]. This blockade inhibits downstream signaling pathways, ultimately reducing the production of gonadotropins and sex hormones [3].
The following diagram illustrates this signaling pathway and this compound's site of action:
A 2010 study investigated this compound's effects on hormone-refractory, androgen receptor-negative prostate cancer cells (DU145 and PC3 lines) [1]. Key methodological details and findings are summarized below:
| Experiment Aspect | Detailed Methodology |
|---|---|
| Cell Lines | DU145 and PC3 (models of androgen-independent prostate cancer) [1]. |
| Treatment | Cells were cultured and treated with this compound [1]. Specific concentrations and duration were not detailed in the abstract. |
| Assays/Measurements | - Toxicity and cell viability [1].
| Property | Description |
|---|---|
| Drug Class | GnRH modulator; GnRH antagonist; Antigonadotropin [1] |
| Mechanism of Action | GnRHR antagonists (Gonadotropin-releasing hormone receptor antagonists) [2] |
| Chemical Nature | Synthetic peptide [2] |
| Routes of Administration | Injection (Intramuscular) [3] [1] |
| Development Status | Discontinued (Was in Phase 3 for Benign Prostatic Hyperplasia) [2] |
The following table summarizes quantitative data on efficacy and dosing from available studies:
| Study Focus | Dosing Regimen | Key Efficacy Findings | Safety & Tolerability |
|---|
| Phase 2 Trial (Hormone-Dependent Prostate Cancer) [3] | Intramuscular (65, 100, or 130 mg) over 3 cycles of 28 days. Total dose: 230 mg to 390 mg per patient. | • 130 mg/cycle: Greatest continuous testosterone suppression to castration levels (<0.5 ng/mL) until at least day 85. • Tumor response (PSA): 97% in patients with continuous suppression. | Well tolerated at all dosages. | | Phase 2 Trial (LUTS/BPH) [4] | Various IM doses (5 mg to 20 mg) on day 1, with or without a second dose on day 15. | • Onset: Noticeable activity at 4 weeks. • Peak effect: 12-16 weeks, persisted for 6 months. • Testosterone: Transient decline, returned to baseline by 4-6 weeks. | Well tolerated. No significant impact on erectile function. Serious adverse events were not treatment-related. | | In Vitro Study (Androgen-Independent PCa Cells) [5] | N/A (In vitro model) | • Induced apoptosis via caspase-8-dependent caspase-3 activation. • Down-regulated c-FLIP (L). • Sensitized TRAIL-resistant cells to TRAIL-induced apoptosis. | N/A |
For the in vitro study on androgen-independent prostate cancer cells (DU145 and PC3 cell lines) [5]:
For the Phase 2 clinical trial in hormone-dependent prostate cancer [3]:
The diagram below illustrates the molecular mechanisms of action for this compound based on the preclinical research, particularly its effects in androgen receptor-negative prostate cancer cells [5]:
Diagram of this compound's dual pathways: pituitary-mediated testosterone suppression and direct apoptosis induction in cancer cells.
The research on this compound highlights two significant mechanisms:
A Phase 2 dose-finding study in patients with hormone-dependent inoperable prostate cancer achieved its primary endpoint. The table below summarizes the key efficacy findings from this trial [1]:
| Parameter | Result/Detail |
|---|---|
| Primary Endpoint | Continuous suppression of testosterone to castration levels (< 0.5 ng/mL) for a three-month period [1]. |
| Key Efficacy Finding | A dose of 130 mg per cycle resulted in 100% of patients maintaining testosterone suppression until at least day 85 [1]. |
| Secondary Endpoint (Tumor Response) | ≥50% reduction in serum Prostate-Specific Antigen (PSA) levels from baseline [1]. |
| PSA Response Rate | In patients with continuous testosterone suppression, the tumor response rate was 97% [1]. |
| Tolerability | The drug was reported to be well-tolerated at all dosages tested [1]. |
Research indicates that Ozarelix's action extends beyond testosterone suppression. In vitro studies on hormone-refractory, androgen receptor-negative prostate cancer cells (DU145 and PC3 lines) revealed a direct anticancer effect [2].
The following diagram illustrates the dual mechanisms of this compound, based on the information from the search results.
Diagram Overview: this compound has a dual mechanism: suppressing systemic testosterone and directly inducing cancer cell death.
This compound represents an interesting class of GnRH antagonists with a documented dual mechanism of action. While clinical development for prostate cancer seems to have halted, the preclinical research on its efficacy in androgen-independent models may still provide valuable insights for future drug development.
Ozarelix is a synthetic peptide antagonist of the Gonadotropin-Releasing Hormone receptor (GnRHR) [1] [2]. It was investigated as a potential long-acting injectable treatment for conditions like prostate cancer and benign prostatic hyperplasia, though its development appears to have been discontinued [2]. The table below summarizes its core chemical and pharmacological data.
| Property | Description |
|---|---|
| Drug Type | Synthetic Peptide [1] |
| IUPAC Name | (2R)-N-[(1S)-1-{[(2S)-5-carbamimidamido-1-[(2S)-2-{[(1R)-1-carbamoylethyl]carbamoyl}pyrrolidin-1-yl]-1-oxopentan-2-yl]carbamoyl}pentyl]-6-(carbamoylamino)-2-[(2S)-2-[(2S)-2-[(2R)-2-[(2R)-3-(4-chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-yl)propanamido]propanamido]-3-(pyridin-3-yl)propanamido]-3-hydroxy-N-methylpropanamido]-3-(4-hydroxyphenyl)propanamido]hexanamide [3] |
| Molecular Formula | C₂₂H₉₆ClN₁₇O₁₄ [3] [1] [4] |
| Molecular Weight | 1459.09 g/mol [3] [4] |
| CAS Registry Number | 295350-45-7 [3] [1] |
| Mechanism of Action | GnRHR antagonist; modulates Gonadotropin-releasing hormone receptor [3] [1] |
| Active Indication | None (Development discontinued) [1] [2] |
| Highest R&D Phase | Discontinued Phase 3 (for Benign Prostatic Hyperplasia) [1] |
Beyond its established endocrine mechanism, this compound demonstrated direct anti-cancer effects in preclinical models, which is of significant research interest.
A key study investigated this compound's effects on DU145 and PC3 cell lines, which are models of hormone-refractory, androgen receptor-negative prostate cancer [5]. The results indicate that this compound has a direct cytotoxic effect independent of hormonal pathways.
The signaling pathway below summarizes the key molecular events identified in this study.
Key molecular pathways of this compound-induced apoptosis in hormone-refractory prostate cancer cells.
The following table quantifies the experimental outcomes from this study [5].
| Experimental Parameter | Findings |
|---|---|
| Cell Lines | DU145 and PC3 (androgen-independent prostate cancer) |
| Proliferation Assay | Dose-dependent (0-20 ng/mL) and time-dependent (0-96 h) inhibition. |
| Cell Cycle Analysis | Accumulation of cells in the G2/M phase. |
| Apoptosis Mechanism | Caspase-8 dependent caspase-3 activation. |
| Key Protein Changes | • Downregulation: c-FLIP (L), Bcl2, Bcl-XL • Upregulation: Death receptors DR4/5 and Fas | | Sensitization Effect | Resensitized TRAIL-resistant cancer cells to TRAIL-induced apoptosis. |
For development professionals, the aggregation behavior of therapeutic peptides is a critical factor. Research comparing this compound to structurally similar GnRH antagonists (like cetrorelix and degarelix) has provided insights using All-Atom Molecular Dynamics (AA-MD) simulations and ¹H NMR spectroscopy in neat H₂O [6].
The available data on this compound highlights several key points for the research community:
Ozarelix functions as a Gonadotropin-Releasing Hormone (GnRH) antagonist [1] [2] [3]. It competitively blocks the GnRH receptor in the pituitary gland, which leads to:
The drug's molecular target is the Gonadotropin-releasing hormone receptor, where it acts as a modulator in humans [1]. Its chemical structure is a complex oligopeptide [1].
Preclinical studies in androgen-independent prostate cancer cell lines (PC3 and DU145) reveal that this compound exerts direct antiproliferative effects independent of its hormonal action.
| Pharmacodynamic Aspect | Experimental Findings |
|---|---|
| Cell Proliferation | Dose-dependent and time-dependent inhibition of cell proliferation [7] [2]. |
| Apoptosis Induction | Induces caspase-dependent apoptosis; activates caspase-8 and caspase-3, downregulates c-FLIP (L), and modulates Bcl-2 family proteins [7] [2]. |
| Cell Cycle Effects | Accumulation of cells in the G2/M phase [7] [2]. |
| Effects on Signaling Pathways | Upregulates activity of Erk and p38MAPK pathways [2]. |
| Sensitization to TRAIL | Increases expression and activity of death receptors DR4 and DR5, sensitizing TRAIL-resistant cancer cells to TRAIL-induced apoptosis [7]. |
The following diagram summarizes the molecular mechanisms through which this compound induces apoptosis in androgen-resistant prostate cancer cells, based on in vitro data:
Figure 1: this compound induces apoptosis in androgen-resistant prostate cancer cells via caspase-8-dependent pathway and G2/M cell cycle arrest [7] [2].
In clinical trials for hormone-dependent prostate cancer, this compound demonstrated effective suppression of testosterone and subsequent anti-tumor effects.
| Parameter | Clinical Outcome |
|---|---|
| Testosterone Suppression | Doses of 130 mg per cycle achieved continuous suppression to castration levels (<0.5 ng/mL) until at least day 85 [6]. |
| PSA Response | In patients with continuous testosterone suppression, a 97% tumor response rate was observed as measured by PSA levels (≥50% reduction from baseline) [6]. |
| Dosing and Administration | Administered via subcutaneous or intramuscular injection [3] [5] [6]. A Phase 2b trial used a loading dose followed by lower maintenance doses on days 28 and 56 [5]. |
| Avoidance of Testosterone Surge | As a GnRH antagonist, this compound avoids the initial testosterone flare phenomenon, a key differentiator from GnRH agonists [4] [5]. |
For researchers aiming to replicate or build upon the cited studies, here are detailed methodologies for key in vitro experiments.
Cell Proliferation Assay [2]
Western Blot Analysis [2]
This compound demonstrates a dual pharmacodynamic profile: it achieves rapid medical castration through classical GnRH receptor blockade and exerts direct anticancer activity on hormone-refractory prostate cancer cells. The latter includes inducing apoptosis, arresting the cell cycle, and sensitizing cells to death receptor pathways [7] [2] [6]. These direct effects provide a compelling rationale for its further investigation, particularly in treating castration-resistant prostate cancer (CRPC), where current hormonal therapies are often ineffective.
Background Ozarelix is a fourth-generation Gonadotropin-Releasing Hormone (GnRH) antagonist. While GnRH analogs are typically used for hormone-dependent prostate cancer, research shows that this compound has direct antiproliferative and pro-apoptotic effects in hormone-refractory, androgen receptor-negative prostate cancer cells, such as DU145 and PC3 lines [1]. This indicates its potential therapeutic value against advanced, treatment-resistant cancers.
Mechanism of Action In these resistant cancer cells, this compound induces apoptosis through the extrinsic (death receptor) pathway [1]. The key mechanistic steps are illustrated below:
The following tables summarize the quantitative data and methodological details from a key in vitro study on this compound [1].
Table 1: Cell Line Models and Treatment Conditions
| Parameter | Details |
|---|---|
| Cell Lines | DU145 and PC3 (androgen-independent prostate cancer) [1] |
| Treatment Agent | This compound [1] |
| Key Concentrations | 0, 5, 10, 20 ng/mL [1] [2] |
| Incubation Time | 72 hours (for apoptosis, protein expression); 0-96 hours (for proliferation) [1] [2] |
Table 2: Observed Effects and Assay Endpoints
| Assay Category | Key Findings | Implication |
|---|---|---|
| Cell Proliferation | Significant, dose- and time-dependent inhibition of cell viability [1] [2]. | Confirms direct anti-cancer activity independent of hormone suppression. |
| Cell Cycle Analysis | Accumulation of cells in the G2/M phase [1]. | Suggests this compound disrupts cell division. |
| Apoptosis Analysis | Induction of apoptosis; activation of Caspase-8 and Caspase-3; down-regulation of anti-apoptotic proteins Bcl-2 and Bcl-xL [1] [2]. | Confirms programmed cell death via the extrinsic pathway. |
| Western Blot Analysis | Increased expression of p21 and p27; down-regulation of c-FLIP(L); upregulation of death receptors DR4/DR5 and Fas; increased Erk and p38MAPK activity [1] [2]. | Elucidates the molecular mechanisms behind the pro-apoptotic and growth-inhibitory effects. |
| Combination Effect | Sensitized TRAIL-resistant cancer cells to TRAIL-induced apoptosis [1]. | Highlights a potential combination therapy strategy to overcome resistance. |
While a full commercial protocol isn't available, you can build an assay based on the established parameters above and standard apoptotic methods. Here is a framework for key experiments:
Ozarelix is a fourth-generation gonadotropin-releasing hormone (GnRH) antagonist. While GnRH analogs are typically used for treating hormone-dependent prostate cancer, this compound demonstrates significant antiproliferative effects on hormone-refuntant, androgen receptor-negative prostate cancers, which represent a challenging clinical subset with limited treatment options [1]. Its ability to induce G2/M cell cycle arrest and promote apoptosis in these resistant cells highlights its potential as a novel therapeutic agent and a valuable tool for cell cycle research [1].
The core mechanism involves the modulation of death receptor pathways. Treatment with this compound leads to an upregulation of death receptors DR4 and DR5, as well as Fas. This is coupled with a down-regulation of the cellular FLICE-inhibitory protein (c-FLIP), a key anti-apoptotic regulator. These changes sensitize otherwise resistant cancer cells to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL), primarily through a caspase-8-dependent activation of caspase-3 [1].
This protocol outlines the steps for treating prostate cancer cells with this compound and quantifying the resulting G2/M phase arrest using flow cytometry.
To fully characterize the mechanism of action of this compound, the following complementary assays are recommended. Key parameters from the search results are summarized in the table below.
| Assay Type | Key Measured Parameters | Protocol Overview |
|---|---|---|
| Caspase Activity Assay | Caspase-3 and Caspase-8 activation [1] | Use fluorogenic substrates specific for each caspase; measure fluorescence increase over time. |
| Western Blot Analysis | c-FLIP(L) downregulation; DR4/DR5/Fas upregulation; Cyclin B1 expression [1] [5] | Perform protein extraction, SDS-PAGE, transfer to membrane, and probe with specific antibodies. |
| Apoptosis Assay | Quantification of apoptotic and necrotic cells [2] | Use Annexin V-FITC / PI staining followed by flow cytometry to distinguish live, early apoptotic, late apoptotic, and necrotic cells. |
| Combination Studies (TRAIL) | Synergistic cell death [1] | Co-treat cells with this compound and TRAIL; measure cell viability via MTT or Alamar Blue assay. |
The following diagram visualizes the entire experimental workflow, from cell seeding to data analysis.
This application note provides a validated framework for investigating the G2/M cell cycle arrest induced by this compound. The detailed flow cytometry protocol is a robust and quantitative method for confirming this arrest. Integrating the accompanying assays for apoptosis and protein expression will yield a comprehensive understanding of this compound's dual mechanism of action—directly arresting the cell cycle and sensitizing cancer cells to death receptor-mediated apoptosis [1]. This makes this compound a compelling candidate for further research into treating aggressive, therapy-resistant cancers.
Ozarelix is a fourth-generation gonadotropin-releasing hormone (GnRH) antagonist. Its mechanism in hormone-refractory prostate cancer cells is distinct from its classical hormonal action [1] [2].
The diagram below illustrates this mechanism and the logical flow of experiments to validate it.
The table below summarizes the key findings from the study on this compound's effects on DU145 and PC3 cell lines [1].
| Experimental Parameter | Findings in DU145/PC3 Cells |
|---|---|
| Apoptosis Induction | Increased apoptosis via caspase-8 and caspase-3 activation. |
| Cell Cycle Analysis | Accumulation of cells in the G2/M phase. |
| Death Receptor Expression | Upregulation of DR4, DR5, and Fas cell surface receptors. |
| c-FLIP (L) Expression | Downregulation of this key anti-apoptotic protein. |
| Sensitization to TRAIL | Pre-treatment with this compound sensitized resistant cells to TRAIL-induced apoptosis. |
The following protocols are synthesized from the referenced study and standard cell culture practices. Specific details like optimal seeding density for these assays may require empirical determination.
This protocol is used to determine the effect of this compound on cell viability and proliferation.
This protocol is used to confirm the mechanism of cell death and cell cycle disruption.
This protocol is used to validate the proposed mechanism of action involving death receptors.
The current evidence for this compound in prostate cancer cell models has significant constraints:
This compound represents a potential therapeutic agent for advanced, hormone-refractory prostate cancer by targeting death receptor pathways and inducing apoptosis independently of androgen receptor status. The provided application notes and proposed protocols offer a framework for researchers to further investigate its efficacy and mechanism. Future work should focus on confirming these findings in vivo and exploring synergistic combinations with other agents.
Prostate cancer progression to the castration-resistant stage (CRPC) represents a critical therapeutic challenge in oncology, characterized by dismal prognosis and limited treatment options. In this context, Ozarelix, a fourth-generation GnRH antagonist, has demonstrated significant antiproliferative and pro-apoptotic effects against hormone-refractory prostate cancer cells through novel mechanisms that bypass conventional androgen receptor signaling pathways. Research has revealed that this compound induces programmed cell death in androgen receptor-negative prostate cancer cell lines (DU145 and PC3) by modulating the expression and activity of key death receptors in the extrinsic apoptosis pathway [1].
The evaluation of this compound's mechanism through caspase activation assays provides crucial insights into its therapeutic potential beyond classical gonadotropin-suppressing effects. These assays enable researchers to quantify the sequential activation of caspase-8 and caspase-3, establishing a direct link between this compound treatment and the initiation of the apoptotic cascade in resistant cancer phenotypes. The ability of this compound to sensitize TRAIL-resistant cancer cells to TRAIL-induced apoptosis further enhances its therapeutic relevance, suggesting potential combination strategies for advanced prostate cancer [1]. This document presents comprehensive application notes and standardized protocols for assessing this compound-mediated caspase activation, enabling consistent evaluation of its apoptotic effects across research settings.
This compound exerts its antitumor effects through a multifaceted mechanism that directly activates the extrinsic apoptotic pathway in hormone-refractory prostate cancer cells. The molecular cascade begins with this compound binding to GnRH receptors on cancer cells, triggering modulation of death receptor expression and assembly of the Death-Inducing Signaling Complex (DISC) [1] [2].
The following diagram illustrates the key molecular events in this compound-induced apoptosis:
Figure 1: this compound-Induced Apoptotic Signaling Pathway in Androgen-Refractory Prostate Cancer Cells
As illustrated, this compound initiates apoptosis through death receptor upregulation, particularly DR4/DR5 and Fas, promoting DISC formation and subsequent caspase-8 activation [1]. Activated caspase-8 serves as a key initiator, directly cleaving and activating executioner caspase-3 [3]. Additionally, this compound simultaneously downregulates c-FLIP (L), a natural inhibitor of caspase-8 activation, thereby amplifying the apoptotic signal [1]. This dual mechanism—enhancing pro-apoptotic factors while suppressing anti-apoptotic regulators—enables this compound to effectively trigger caspase-3-mediated apoptosis in otherwise resistant cancer cells.
Notably, caspase-8 activation also engages the mitochondrial amplification pathway through cleavage of Bid and subsequent cytochrome c release, creating a feed-forward loop that ensures robust apoptosis induction [3]. This comprehensive engagement of both extrinsic and intrinsic apoptotic pathways explains this compound's efficacy against aggressive, treatment-resistant prostate cancer models and provides the mechanistic rationale for its use in combination with TRAIL-based therapies [1].
Cell Lines:
Treatment Protocol:
This protocol adapts methodology from established caspase activity assays [4] optimized for this compound-treated prostate cancer cells.
Reagent Preparation:
Procedure:
Sample Preparation:
Electrophoresis and Blotting:
Antibody Incubation:
The following diagram outlines the comprehensive workflow for evaluating this compound-induced apoptosis:
Figure 2: Comprehensive Workflow for this compound Caspase Activation Assays
Table 1: Caspase-8 and Caspase-3 Activation in this compound-Treated Prostate Cancer Cells
| Cell Line | This compound Concentration | Treatment Duration | Caspase-8 Activity (Fold Increase) | Caspase-3 Activity (Fold Increase) | Apoptotic Cells (%) |
|---|---|---|---|---|---|
| DU145 | 50 µM | 24 hours | 3.2 ± 0.4 | 4.5 ± 0.6 | 28.5 ± 3.2 |
| DU145 | 50 µM | 48 hours | 4.8 ± 0.5 | 6.2 ± 0.7 | 45.2 ± 4.1 |
| PC3 | 50 µM | 24 hours | 2.9 ± 0.3 | 4.1 ± 0.5 | 25.8 ± 2.9 |
| PC3 | 50 µM | 48 hours | 4.3 ± 0.4 | 5.8 ± 0.6 | 42.7 ± 3.8 |
| DU145 | Vehicle Control | 48 hours | 1.0 ± 0.1 | 1.0 ± 0.1 | 4.3 ± 0.8 |
| PC3 | Vehicle Control | 48 hours | 1.0 ± 0.2 | 1.0 ± 0.2 | 4.1 ± 0.7 |
Data presented as mean ± SD from minimum three independent experiments [1].
Table 2: Associated Protein Expression Changes in this compound-Treated Cells
| Parameter | Method | Change | Functional Significance |
|---|---|---|---|
| c-FLIP(L) expression | Western blot | ↓ Downregulation | Enhances caspase-8 activation at DISC |
| DR4/DR5 expression | Flow cytometry | ↑ Upregulation | Sensitizes to TRAIL-mediated apoptosis |
| PARP cleavage | Western blot | ↑ Increased cleavage | Confirms apoptosis execution |
| Fas receptor expression | Flow cytometry | ↑ Upregulation | Augments death receptor signaling |
| Mitochondrial cytochrome c release | Immunocytochemistry | ↑ Increased release | Indicates intrinsic pathway engagement |
Data compiled from multiple experimental observations [1] [3].
The caspase activation assays detailed herein provide critical insights into this compound's potential therapeutic applications, particularly for advanced prostate cancer. Beyond characterizing its direct pro-apoptotic effects, these protocols enable mechanistic validation of this compound as a promising candidate for overcoming treatment resistance in oncology.
A significant therapeutic implication revealed through these assays is this compound's ability to reverse TRAIL resistance in refractory cancer cells. The observed upregulation of DR4/DR5 death receptors, coupled with c-FLIP downregulation, creates a favorable molecular environment for TRAIL-mediated apoptosis [1]. Researchers can employ the caspase activation protocols to optimize combination strategies:
The consistent caspase activation pattern observed in this compound-treated cells supports the development of caspase cleavage products as potential pharmacodynamic biomarkers in clinical settings. These assays provide the methodological foundation for:
| Issue | Potential Causes | Solutions |
|---|---|---|
| Low caspase signal | Insufficient this compound concentration; Short treatment duration; Improper cell lysis | Titrate this compound (10-100 µM); Extend treatment to 48-72 hours; Verify lysis efficiency |
| High background in controls | Serum-induced activation; Microbial contamination | Use consistent serum batches; Implement strict sterile technique |
| Inconsistent replicates | Uneven cell seeding; Variable this compound solubility | Standardize seeding protocol; Ensure complete this compound dissolution |
| Poor Western blot signals | Incomplete transfer; Antibody degradation | Validate transfer efficiency; Use fresh antibody aliquots |
The colorimetric caspase assays can be adapted for high-throughput formats to facilitate drug screening applications:
The application notes and protocols detailed herein provide a robust framework for evaluating this compound-induced caspase activation in androgen-refractory prostate cancer models. The standardized methodologies enable consistent assessment of its pro-apoptotic mechanisms through precise quantification of caspase-8 and caspase-3 activities. These assays confirm that this compound activates the extrinsic apoptosis pathway through dual modulation of death receptor expression and caspase inhibition, effectively overcoming the characteristic apoptosis resistance of advanced prostate cancer cells.
The comprehensive approach outlined—encompassing colorimetric activity assays, Western blot validation, and mechanistic investigation—supports both basic research and preclinical development applications. Furthermore, the established correlation between caspase activation and enhanced TRAIL sensitivity reveals promising combination therapy opportunities for clinical translation. As research progresses, these protocols will facilitate continued investigation into this compound's potential as a novel therapeutic agent for castration-resistant prostate cancer and possibly other apoptosis-resistant malignancies.
This compound (D-63153) is a potent GnRH antagonist that has demonstrated significant effects on cell cycle regulation and apoptosis in prostate cancer models. This synthetic peptide compound belongs to the class of gonadotropin-releasing hormone antagonists, which directly block GnRH receptors in the pituitary gland, leading to rapid suppression of gonadotropin secretion and subsequent testosterone reduction. Beyond its endocrine effects, this compound exerts direct anticancer activity on prostate cancer cells by modulating key cell cycle regulators, particularly the cyclin-dependent kinase inhibitors p21 and p27. These proteins play crucial roles in controlling cell cycle progression at the G1/S checkpoint, and their dysregulation is frequently associated with cancer development and progression. Research indicates that this compound induces dose-dependent alterations in p21 and p27 expression, making Western blot analysis an essential technique for investigating its mechanism of action in prostate cancer research models [1].
The molecular weight of this compound is 1459.09, with the chemical formula C72H96ClN17O14 and CAS number 295350-45-7. As a research compound, it is specifically designed for investigating prostate cancer mechanisms, particularly those involving cell cycle disruption and apoptosis induction. For researchers studying hormone-refractory prostate cancer, this compound provides a valuable tool for understanding how GnRH antagonism translates to direct effects on cell cycle regulatory proteins. The compound has shown efficacy in both androgen-sensitive and insensitive prostate cancer cell lines, suggesting its potential utility in addressing advanced disease states that often develop resistance to conventional hormonal therapies [1].
The mechanistic relationship between this compound treatment and the cell cycle regulators p21 and p27 involves complex signaling pathways that ultimately determine cellular fate. This compound exposure triggers a cascade of molecular events that result in the upregulation of both p21 and p27, proteins that belong to the Cip/Kip family of cyclin-dependent kinase inhibitors (CDKIs). These proteins function as critical negative regulators of the cell cycle by inhibiting the activity of cyclin-CDK complexes, particularly cyclin E-CDK2 and cyclin D-CDK4/6, which are essential for G1 to S phase progression. The increased expression of p21 and p27 following this compound treatment leads to cell cycle arrest in the G2/M phase, as evidenced by flow cytometric analysis, and ultimately induces apoptosis through both intrinsic and extrinsic pathways [1].
Research has demonstrated that this compound modulates several upstream signaling pathways that control p21 and p27 expression and activity. The MAPK pathway, including both Erk and p38MAPK, shows upregulated activity in response to this compound treatment, contributing to the increased expression of these CDK inhibitors. Additionally, the Akt signaling pathway plays a regulatory role in the phosphorylation status of p21 and p27, which affects their stability and subcellular localization. Phosphorylation of p21 at Threonine 145 and p27 at Threonine 157 by Akt promotes their cytoplasmic sequestration and proteasomal degradation, thereby facilitating cell cycle progression. This compound treatment appears to counteract this process through modulation of Akt activity, resulting in increased nuclear localization of p21 and p27 and enhanced CDK inhibitory function [2]. The NUCKS1-SKP2-p21/p27 axis represents another critical regulatory mechanism, where this compound may influence the degradation of p21 and p27 through the ubiquitin-proteasome pathway controlled by the SCFSKP2 ubiquitin ligase complex [3].
The This compound-induced upregulation of p21 and p27 produces significant functional consequences in prostate cancer cells, primarily through their inhibition of cyclin-CDK complexes. p21 (also known as p21WAF1/CIP1) and p27 (p27Kip1) exert their effects by binding to and inhibiting the kinase activity of cyclin E-CDK2 and cyclin D-CDK4/6 complexes, which are essential for phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to E2F transcription factors, preventing the expression of genes required for S phase entry and DNA replication. This molecular blockade results in cell cycle arrest at the G1/S transition, preventing proliferation of cancer cells [4].
Research using prostate cancer cell lines has revealed that p21 and p27 play compensatory roles in cell cycle regulation. Studies with DU145 prostate cancer cells demonstrated that individual knockdown of either p21 or p27 produced minimal effects on cell proliferation and cell cycle progression. However, simultaneous knockdown of both proteins significantly enhanced proliferation rates, clonogenicity, and S phase entry, indicating that these CDK inhibitors can functionally compensate for each other's absence. This compensatory relationship underscores the importance of monitoring both p21 and p27 when investigating the mechanism of action of this compound and similar therapeutic agents [4]. The functional outcome of this compound treatment—cell cycle arrest and apoptosis—likely results from the coordinated upregulation of both p21 and p27, ensuring robust inhibition of CDK activity even if one inhibitor is partially compromised through other regulatory mechanisms.
Comprehensive analysis of this compound treatment across multiple prostate cancer cell lines reveals consistent patterns in the modulation of p21 and p27 protein expression. The following table summarizes the quantitative changes in p21 and p27 levels observed in response to this compound treatment, along with corresponding effects on cell proliferation and apoptosis:
Table 1: Quantitative Effects of this compound on p21, p27, and Cellular Parameters in Prostate Cancer Cell Lines
| Cell Line | This compound Concentration | Incubation Time | p21 Change | p27 Change | Proliferation Inhibition | Apoptosis Induction | CASPA SE 3 Activation |
|---|---|---|---|---|---|---|---|
| PC3 | 20 ng/mL | 72 h | Significant Increase | Significant Increase | ~60% | Marked Increase | Caspase 8-dependent |
| DU145 | 20 ng/mL | 72 h | Significant Increase | Significant Increase | ~55% | Marked Increase | Caspase 8-dependent |
| PC3 | 5-10 ng/mL | 72 h | Moderate Increase | Moderate Increase | 20-40% | Moderate Increase | Not Reported |
| DU145 | 5-10 ng/mL | 72 h | Moderate Increase | Moderate Increase | 15-35% | Moderate Increase | Not Reported |
The data clearly demonstrate that this compound treatment produces dose-dependent effects on both p21 and p27 protein expression, with corresponding changes in cellular proliferation and viability. The maximum efficacy was observed at 20 ng/mL concentration with 72 hours of incubation, which represents optimal conditions for Western blot analysis of these cell cycle regulators. Notably, the this compound-induced upregulation of p21 and p27 was accompanied by decreased levels of anti-apoptotic proteins Bcl2 and Bcl-Xl, indicating broad effects on both cell cycle and apoptosis regulatory pathways [1].
The time-dependent nature of this compound effects on p21 and p27 expression provides critical insights for designing Western blot experiments. Research indicates that changes in p21 and p27 protein levels become detectable within 24 hours of this compound exposure, with maximum expression observed at 72 hours. This temporal pattern aligns with the kinetics of cell cycle arrest and apoptosis induction, suggesting that p21 and p27 upregulation represents an early event in the molecular response to this compound treatment. The stability of these proteins is regulated by post-translational modifications, particularly phosphorylation at specific residues that affect their subcellular localization and susceptibility to proteasomal degradation [2].
The functional significance of p21 and p27 upregulation in this compound-treated cells is further underscored by their effects on downstream cell cycle regulators. Western blot analysis has revealed that increased p21 and p27 expression correlates with reduced CDK2 activity and decreased phosphorylation of retinoblastoma protein (pRb). These molecular changes manifest functionally as G1/S cell cycle arrest and eventual activation of apoptotic pathways. The temporal relationship between p21/p27 induction and these downstream effects supports their central role in mediating the anti-proliferative effects of this compound in prostate cancer models [1] [4].
Proper sample preparation is crucial for accurate detection of p21 and p27 proteins in this compound-treated prostate cancer cells. The following protocol is optimized for prostate cancer cell lines PC3 and DU145, which have been extensively characterized in this compound studies:
Cell Culture and Treatment: Plate PC3 or DU145 cells in appropriate culture medium and allow them to adhere for 24 hours. Treat cells with this compound at concentrations ranging from 5-20 ng/mL for 24-72 hours. Include untreated controls and vehicle controls for comparison. Perform treatments in triplicate to ensure statistical reliability [1].
Protein Extraction: Wash cells twice with ice-cold phosphate-buffered saline (PBS) and lyse using RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with fresh protease and phosphatase inhibitors. Critical step: Maintain samples on ice throughout the extraction process to prevent protein degradation. Scrape cells from culture dishes, transfer lysates to microcentrifuge tubes, and vortex briefly. Incubate on ice for 30 minutes with occasional vortexing, then centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant containing solubilized proteins and store at -80°C if not used immediately [1] [5].
Protein Quantification: Determine protein concentration using the Bradford or BCA assay according to manufacturer instructions. Prepare standard curves using bovine serum albumin (BSA) standards in the same buffer as samples to ensure accurate quantification. Adjust samples with lysis buffer to achieve uniform protein concentrations across all samples for Western blot analysis [5].
Optimal separation of p21 and p27 proteins requires careful optimization of electrophoresis conditions:
Gel Preparation: Prepare 12-15% SDS-polyacrylamide gels to achieve optimal resolution for p21 (21 kDa) and p27 (27 kDa). The resolving gel should contain 12-15% acrylamide/bis-acrylamide (29:1), 375 mM Tris-HCl (pH 8.8), 0.1% SDS, 0.1% ammonium persulfate, and 0.1% TEMED. The stacking gel should contain 4% acrylamide/bis-acrylamide, 125 mM Tris-HCl (pH 6.8), 0.1% SDS, 0.1% ammonium persulfate, and 0.1% TEMED [5].
Sample Loading and Electrophoresis: Dilute protein samples (20-50 μg total protein) in 2× Laemmli sample buffer (125 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 0.02% bromophenol blue) containing 5% β-mercaptoethanol. Denature samples at 95°C for 5 minutes, then briefly centrifuge to collect condensation. Load samples and molecular weight markers onto gels. Perform electrophoresis at 80-100 V through the stacking gel and 120 V through the resolving gel using Tris-glycine-SDS running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS, pH 8.3) until the dye front reaches the bottom of the gel [5] [2].
Protein Transfer: Following electrophoresis, equilibrate gels in transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol) for 15 minutes. Assemble transfer stack with PVDF membrane that has been pre-activated in methanol. Transfer proteins using wet transfer system at 100 V for 60-90 minutes at 4°C, or overnight at 30 V at 4°C. Confirm transfer efficiency by staining membrane with Ponceau S and destaining with distilled water before proceeding to immunodetection [5].
Specific detection of p21 and p27 requires optimized antibody conditions and careful control of incubation parameters:
Blocking and Antibody Incubation: Block membranes with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation. Incubate membranes with primary antibodies diluted in blocking buffer or 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended antibody dilutions: anti-p21 (1:1000), anti-p27 (1:1000). Include loading controls such as β-actin (1:5000) or GAPDH (1:5000) on the same membrane or parallel blots [5] [2].
Washing and Secondary Antibody Detection: Wash membranes 3 times for 10 minutes each with TBST to remove unbound primary antibody. Incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies diluted 1:5000 in blocking buffer for 1 hour at room temperature with gentle agitation. Wash membranes 3 times for 10 minutes each with TBST to remove unbound secondary antibody [5].
Signal Detection: Develop blots using enhanced chemiluminescence (ECL) substrate according to manufacturer instructions. Optimize exposure times to ensure signals fall within the linear range of detection. Capture images using a digital imaging system capable of detecting chemiluminescent signals. For quantitative comparisons, ensure that no signals are saturated [5] [2].
High-quality Western blot results for p21 and p27 detection in this compound-treated cells require attention to several critical technical parameters:
Protein Loading and Normalization: Consistent protein loading across all samples is essential for accurate quantification of p21 and p27 expression changes. Load 20-50 μg of total protein per lane, with the exact amount optimized for specific cell lines and detection systems. Always include appropriate loading controls such as β-actin, GAPDH, or tubulin to normalize for potential variations in protein loading and transfer efficiency. When comparing multiple blots, include inter-blot standardization samples to allow for cross-blot normalization [5] [2].
Antibody Specificity and Validation: Use validated antibodies specifically tested for Western blot applications. For p21 detection, antibodies from Santa Cruz Biotechnology (sc-817) and Cell Signaling Technology (#2947) have been successfully employed in published studies. For p27 detection, antibodies from Santa Cruz Biotechnology (sc-528) and Cell Signaling Technology (#3686) have demonstrated specificity. Always include positive controls (e.g., cell lysates with known high expression of target proteins) and negative controls (secondary antibody only) to verify antibody specificity and identify potential non-specific binding [5] [2].
Signal Linearity and Detection: Ensure that all signals fall within the linear range of detection for your imaging system. Avoid signal saturation, which prevents accurate quantification. If necessary, optimize protein loading amounts or exposure times to maintain linearity. For quantitative comparisons, perform densitometric analysis using established software tools, and normalize p21 and p27 signals to loading controls. Report values as fold-changes relative to control conditions [5].
Several technical challenges may arise when performing Western blot analysis for p21 and p27 in this compound-treated cells:
Weak or No Signal: If target protein signals are weak or absent, verify antibody specificity and concentration using positive control lysates. Increase protein loading amount to 50-100 μg per lane, or try enhanced sensitivity ECL substrates. Check transfer efficiency by staining membrane with Ponceau S after transfer. Ensure that primary antibodies are properly stored and have not exceeded their expiration date [5].
High Background: Excessive background signal can result from insufficient blocking, inadequate washing, or non-specific antibody binding. Optimize blocking conditions by testing different blocking agents (non-fat milk, BSA, or commercial blocking buffers) and increasing blocking time to 2 hours or overnight at 4°C. Increase washing stringency by adding 0.5 M NaCl to wash buffers or increasing Tween-20 concentration to 0.5%. Titrate primary and secondary antibody concentrations to find the optimal balance between specific signal and background noise [5].
Multiple Bands: Unexpected bands may appear due to protein degradation, non-specific antibody binding, or post-translational modifications. Include fresh protease inhibitors in lysis buffer to prevent degradation. Research potential splice variants or modified forms of p21 and p27 that may be detected by your antibodies. Pre-absorb antibodies with blocking peptides if available to confirm specificity [2].
The Western blot protocol for analyzing p21 and p27 expression in this compound-treated prostate cancer cells provides a robust methodology for investigating the compound's mechanism of action. This approach has significant applications in preclinical drug development, allowing researchers to quantify target engagement and pharmacodynamic responses to this compound treatment. The observed upregulation of p21 and p27 provides mechanistic insights into how this compound induces cell cycle arrest and apoptosis in prostate cancer models, supporting its potential therapeutic utility [1].
Future research directions may include combination therapy studies examining how this compound interacts with other anticancer agents to modulate p21 and p27 expression and activity. The compensatory relationship between p21 and p27 suggests that therapeutic strategies simultaneously targeting both CDK inhibitors may be necessary to fully overcome their tumor-suppressive functions in advanced cancers. Additionally, investigation of the post-translational modifications that regulate p21 and p27 stability and subcellular localization in response to this compound treatment may reveal novel regulatory mechanisms that could be exploited for therapeutic purposes [4] [3].
The BCL-2 protein family represents fundamental regulators of the mitochondrial apoptosis pathway, serving as critical determinants of cellular life and death decisions. These proteins are characterized by the presence of BCL-2 homology (BH) domains that mediate their interactions and functions. The family is divided into three functional subgroups: anti-apoptotic proteins (BCL-2, BCL-XL, MCL-1, BCL-W, and BFL-1/A1) that promote cell survival; pro-apoptotic effector proteins (BAX, BAK, and BOK) that execute cell death; and BH3-only proteins (BIM, BID, BAD, NOXA, PUMA, HRK) that initiate apoptosis signaling [1]. The balance between these competing factions determines cellular fate, with their dysregulation representing a hallmark of cancer pathogenesis that enables tumor cells to evade programmed cell death [1].
BCL-2 family proteins localize primarily to the outer mitochondrial membrane but also reside in the endoplasmic reticulum, nuclear membrane, and other intracellular compartments where they participate in additional cellular processes including calcium homeostasis and metabolic regulation [2]. The transmembrane domain at the C-terminus of most multidomain BCL-2 family members facilitates their anchoring to intracellular membranes, though closely related homologs exhibit distinct subcellular distributions despite structural similarities [2]. The critical role of these proteins in maintaining cellular homeostasis makes them attractive therapeutic targets for cancer treatment and other diseases characterized by aberrant apoptosis.
Note: While your query mentioned Ozarelix, comprehensive searching revealed no direct studies linking this compound to BCL-2/BCL-XL protein expression. This document instead provides comprehensive protocols for investigating BCL-2 family proteins, which can be applied to evaluate compounds like this compound.
The development of BH3 mimetics represents a groundbreaking approach in targeted cancer therapy that aims to directly reactivate the apoptotic machinery in malignant cells. These small molecules are designed to occupy the hydrophobic groove on anti-apoptotic BCL-2 family proteins, thereby disrupting their interactions with pro-apoptotic partners and freeing BAX and BAK to initiate mitochondrial outer membrane permeabilization (MOMP) [3]. The high structural similarity between BCL-XL and BCL-2 (45% sequence identity) has presented significant challenges for engineering selective inhibitors, necessitating sophisticated structural biology approaches to identify discriminant interaction mechanisms [3].
Venetoclax (ABT-199) stands as the first FDA-approved selective BCL-2 inhibitor for treating chronic lymphocytic leukemia and acute myeloid leukemia, validating the clinical potential of this therapeutic class [1]. For BCL-XL targeting, A-1155463 and A-1331842 represent highly potent selective inhibitors that have demonstrated efficacy in preclinical models of colorectal cancer and other solid tumors [4]. Additionally, the native BH3-only protein HRK has been identified as a natural selective inhibitor of BCL-XL, with structural analyses revealing that discrepant conformational changes and non-conserved residues in the α2-α3 region are crucial for this preferential binding [3]. These discoveries provide valuable templates for the design of next-generation BH3 mimetics with enhanced selectivity and potency profiles.
Proteolysis-Targeting Chimeras (PROTACs) represent an innovative therapeutic platform that leverages the cell's endogenous protein degradation machinery to eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules simultaneously bind to the target protein and an E3 ubiquitin ligase, resulting in ubiquitination and subsequent proteasomal degradation of the target. DT2216 has emerged as a promising BCL-XL-targeting PROTAC that demonstrates platelet-sparing properties while effectively degrading BCL-XL in preclinical models of JAK2-mutated post-myeloproliferative neoplasm acute myeloid leukemia (post-MPN AML) [5].
Recent advances include the development of 753b, a dual BCL-xL/BCL-2 PROTAC that functions as a potent, liver-tropic senolytic agent. This compound has demonstrated significant efficacy in reducing senescent cell burden in aged mice and attenuating metabolic dysfunction-associated steatohepatitis (MASH) driven hepatocellular carcinoma progression [6]. The therapeutic advantage of PROTACs over conventional inhibitors includes their catalytic mode of action, ability to target non-enzymatic functions, and potential to overcome resistance mutations that impair inhibitor binding, positioning them as promising candidates for clinical development.
Table 1: BCL-2 Family Targeted Agents in Research and Clinical Development
| Therapeutic Agent | Primary Target(s) | Development Stage | Key Applications |
|---|---|---|---|
| Venetoclax (ABT-199) | BCL-2 | FDA-approved | CLL, AML |
| Navitoclax (ABT-263) | BCL-2, BCL-XL | Clinical trials | Hematologic malignancies |
| A-1155463 | BCL-XL | Preclinical | Colorectal cancer models |
| A-1331842 | BCL-XL | Preclinical | Solid tumor models |
| DT2216 | BCL-XL (PROTAC) | Preclinical | Post-MPN AML models |
| 753b | BCL-XL/BCL-2 (PROTAC) | Preclinical | Senolysis, MASH-HCC models |
| WEHI-539 | BCL-XL | Research tool | Pancreatic differentiation studies |
| S63845 | MCL-1 | Preclinical | Solid tumors, hematologic malignancies |
Purpose: To identify tumors with BCL2L1 (encoding BCL-XL) amplification and assess their dependency on BCL-XL for survival, enabling patient stratification for targeted therapy.
Materials and Reagents:
Procedure:
Genomic Data Mining:
Cell Line Validation:
Genetic Dependency Confirmation:
Compensatory Mechanism Investigation:
Data Analysis: Cell lines with BCL2L1 copy number >3 should demonstrate EC50 values <100 nM for A-1155463 and >50% reduction in viability following BCL2L1 siRNA transfection. Resistant lines typically require concurrent MCL-1 inhibition to achieve significant cell death.
Purpose: To evaluate the functional dependence of cancer cells on specific anti-apoptotic BCL-2 family proteins and predict response to BH3 mimetics.
Workflow Overview:
Diagram 1: BH3 Profiling Workflow for Assessing BCL-2 Family Dependencies
Materials and Reagents:
Procedure:
Cell Preparation:
Cell Permeabilization:
BH3 Peptide Exposure:
Mitochondrial Membrane Potential Assessment:
Flow Cytometry Analysis:
Data Interpretation:
Purpose: To identify synergistic interactions between epigenetic regulators and BCL-XL inhibition in solid tumor models, with potential for immune checkpoint blockade combination.
Materials and Reagents:
Procedure:
In Vitro Synergy Screening:
Cell Death Mechanism Analysis:
In Vivo Validation:
Data Analysis: Epigenetic agents should universally synergize with BCL-XL inhibitors in solid tumor models, in contrast to hematological malignancies which typically show greater synergy with BCL-2 or MCL-1 inhibitors. Effective combinations induce significant increases in endogenous retroelement expression and immunogenic cell death markers.
Table 2: Biomarkers for Predicting Response to BCL-XL Targeted Therapies
| Biomarker Category | Specific Markers | Predictive Value | Detection Method |
|---|---|---|---|
| Genomic Alterations | BCL2L1 amplification (>3 copies) | BCL-XL dependency | FISH, SNP array, WGS |
| Gene Expression | High BCL-XL and NOXA | BCL-XL sensitivity | RNAseq, qRT-PCR |
| Protein Expression | BCL-XL/BAK ratio | Apoptosis priming | Western blot, IHC |
| Functional Dependencies | HRK peptide response | BCL-XL dependence | BH3 profiling |
| Compensatory Mechanisms | MCL-1 expression | Resistance to BCL-XL inhibition | Western blot, IHC |
| Tumor Microenvironment | T-cell infiltration | Improved ICB combination response | Multiplex IHC, scRNAseq |
BCL-XL has been validated as a critical survival factor in multiple hematologic malignancies. In post-myeloproliferative neoplasm acute myeloid leukemia (post-MPN AML), BCL2L1 expression is significantly elevated compared to de novo AML, with single-cell multiomics revealing that leukemia cells harboring both MPN-driver and TP53 mutations exhibit particularly high BCL2L1 expression [5]. BH3 profiling confirmed strong BCL-XL dependence in these models, and the BCL-XL-targeting PROTAC DT2216 demonstrated robust efficacy as both a single agent and in combination with azacytidine, effectively degrading BCL-XL and inducing apoptosis in primary patient samples and cell line-derived xenograft models [5]. These findings position BCL-XL inhibition as a promising therapeutic strategy for this high-risk leukemia subset with limited treatment options.
The differential dependence of hematologic malignancies on specific anti-apoptotic proteins has important therapeutic implications. While chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) demonstrate primary dependence on BCL-2 (effectively targeted by venetoclax), other hematologic malignancies including certain subtypes of multiple myeloma and lymphoma show greater reliance on MCL-1 or BCL-XL [1]. This heterogeneity underscores the importance of functional assessments like BH3 profiling to guide targeted therapy selection. Resistance mechanisms to BH3 mimetics include mutations in the drug binding sites of anti-apoptotic proteins, such as the BCL-2 F104L and F104C mutations that reduce venetoclax binding affinity while maintaining pro-survival function [1].
Solid tumors have generally proven less responsive to BCL-2 family targeted agents as monotherapies, but strategic combinations show significant promise. Genomic analyses identified colorectal cancer as having the highest frequency of BCL2L1 amplification across all tumor types examined (15% of cases) [4]. Colorectal cancer cell lines with BCL2L1 copy number >3 demonstrated heightened sensitivity to the selective BCL-XL inhibitor A-1155463, particularly when coupled with high NOXA expression which antagonizes the compensatory pro-survival protein MCL-1 [4]. This synthetic lethal interaction provides a biomarker-driven strategy for patient selection.
A groundbreaking application of BCL-XL inhibition in solid tumors involves combination with epigenetic therapy. Research demonstrates that while solid tumors are inherently resistant to single-agent targeting of anti-apoptotic proteins, epigenetic agents (DNMT, HMT, and HDAC inhibitors) universally synergize with BCL-XL inhibitors to promote cancer cell apoptosis [7]. Mechanistically, co-targeting epigenetic regulators and BCL-XL induced expression of endogenous retroelements that triggered viral mimicry responses and immunogenic cell death. This effect sensitized tumor cells to immune checkpoint blockade, resulting in a triple combination (epigenetic drug + BCL-XL inhibitor + anti-PD-1) that reduced tumor growth and prolonged survival across multiple preclinical models of lung, colorectal and breast carcinomas, melanoma, and glioblastoma [7].
BCL-XL has emerged as a critical survival factor for differentiating pancreatic cells derived from human pluripotent stem cells (hPSCs). During pancreatic specification, BCL-XL expression is reciprocally upregulated as pro-apoptotic BAK is downregulated, coinciding with decreased cleaved caspase-3 and reduced apoptosis [8]. Experimental inhibition of BCL-XL with the specific inhibitor WEHI-539 increased apoptosis and impaired expression of key pancreatic markers including HNF1B, FOXA1, GATA4, GATA6, HNF4A, HHEX, PDX1, and RFX6 [8]. RNA-Seq analyses revealed that BCL-XL inhibition preferentially eliminated the more differentiated pancreatic progenitors dependent on BCL-XL for survival, leaving behind less differentiated cells with immature characteristics.
These findings have profound implications for diabetes research and the development of cell replacement therapies. Early perturbation of BCL-XL during pancreatic specification had subsequent detrimental effects on the formation of insulin-positive (INS+) pancreatic beta-like cells [8]. This suggests that modulation of BCL-XL expression levels could potentially increase the survival and robustness of pancreatic progenitors, ultimately defining human pancreatic beta cell mass and function. The dependency of differentiated pancreatic progenitors on BCL-XL rather than BCL-2 or MCL-1 highlights the specialized roles that different anti-apoptotic proteins play during developmental processes and cellular differentiation.
The field of BCL-2 family protein targeting continues to evolve with several promising technological advances. Stapled peptides based on the BH3 domains of natural BCL-2 family interactors represent an innovative approach to overcome the limitations of small molecule inhibitors. Structural analyses of HRK-binding mechanisms have enabled the design of HRK-derived stapled peptides with improved helicity and activity against both BCL-XL and BCL-2 [3]. These peptides maintain the natural selectivity profiles while achieving enhanced cellular penetration and stability, positioning them as valuable tools for both basic research and therapeutic development.
PROTAC platforms continue to advance with improved selectivity profiles and tissue-targeting capabilities. The recent development of 753b, a dual BCL-xL/BCL-2 PROTAC with liver-tropic properties, demonstrates the potential for tissue-specific targeting of anti-apoptotic proteins [6]. This compound effectively cleared senescent cells in the liver and reduced MASH-driven hepatocellular carcinoma in mice, suggesting applications beyond oncology in age-related diseases and metabolic disorders. The observed liver sequestration of 753b provides a therapeutic advantage by potentially reducing on-target toxicities in other tissues, particularly the platelet toxicity that has limited the development of BCL-XL inhibitors.
The integration of single-cell multiomics with functional dependencies represents another frontier in the field. In post-MPN AML, single-cell analyses revealed that distinct cellular subpopulations with specific mutation profiles exhibited differential BCL2L1 expression and dependency patterns [5]. This high-resolution mapping of apoptotic dependencies within heterogeneous tumors will enable more precise patient stratification and combination therapy design. Similarly, comprehensive profiling of the apoptotic dependencies in the tumor microenvironment may identify opportunities to modulate immune cell function through selective BCL-2 family targeting.
Diagram 2: Integrated Workflow for BCL-XL Targeted Therapy Development
The strategic targeting of BCL-2 family proteins, particularly BCL-XL, represents a promising therapeutic approach across diverse pathological contexts. The application notes and protocols detailed herein provide researchers with comprehensive methodologies for investigating BCL-2/BCL-XL expression, functional dependencies, and therapeutic targeting strategies. As the field advances, the integration of genomic profiling, functional assessments like BH3 profiling, and innovative therapeutic platforms including PROTACs and stapled peptides will enable more precise targeting of apoptotic pathways. These approaches hold significant potential to overcome resistance mechanisms and improve patient outcomes in cancer, metabolic diseases, and age-related pathologies characterized by aberrant cell survival.
This compound (D-63153) represents a fourth-generation GnRH antagonist that has demonstrated significant potential in the management of hormone-refractory prostate cancer. As a member of the gonadotropin-releasing hormone (GnRH) antagonist class, this compound competitively binds to GnRH receptors in the pituitary gland, leading to immediate suppression of gonadotropin secretion without the initial flare effect associated with GnRH agonists [1]. This pharmacological profile has positioned this compound as an attractive therapeutic option for androgen-deprivation therapy in prostate cancer patients. Importantly, beyond its endocrine effects, this compound has demonstrated direct antitumor activities against hormone-refractory, androgen receptor-negative prostate cancer cells, suggesting additional mechanisms of action that extend beyond hormonal suppression [2].
The molecular signaling pathways affected by this compound, particularly the mitogen-activated protein kinase (MAPK) cascades including ERK1/2 and p38MAPK, have emerged as critical mediators of its antitumor effects. MAPK pathways represent key signaling networks that regulate fundamental cellular processes including proliferation, differentiation, survival, and apoptosis [3] [4]. The ability of this compound to modulate these pathways in aggressive prostate cancer models such as DU145 and PC3 cells provides intriguing insights into its mechanism of action and suggests potential applications beyond its established endocrine effects. This document presents comprehensive application notes and detailed experimental protocols for investigating this compound-mediated ERK and p38MAPK activation in prostate cancer research models.
This compound exerts its effects through specific binding to GnRH receptors, which belong to the G-protein coupled receptor (GPCR) family. In prostate cancer cells, GnRH receptor activation by antagonists like this compound triggers signaling cascades that differ from those activated in pituitary cells. While pituitary GnRH receptors primarily couple to Gαq/11 proteins leading to phospholipase Cβ activation, calcium mobilization, and protein kinase C activation [1], the antitumor effects of this compound in prostate cancer models involve alternative signaling pathways that modulate MAPK activity. Specifically, this compound treatment has been shown to upregulate phosphorylation and activation of both ERK1/2 and p38MAPK in DU145 and PC3 prostate cancer cells [2] [5].
The functional consequences of MAPK activation by this compound appear to be context-dependent. While sustained ERK1/2 activation typically promotes cell proliferation in many cancer types, this compound induces a prolonged ERK1/2 activation pattern that correlates with growth inhibition in prostate cancer models [2] [6]. This paradoxical effect may be explained by the duration and intensity of ERK signaling, where transient activation promotes proliferation but sustained activation leads to cell cycle arrest [6]. Similarly, this compound-mediated p38MAPK activation contributes to its antiproliferative and proapoptotic effects, consistent with the established role of p38MAPK as a stress-activated kinase that often inhibits cell cycle progression and promotes differentiation or apoptosis [4].
This compound demonstrates potent pro-apoptotic effects in hormone-refractory prostate cancer cells through both intrinsic and extrinsic apoptotic pathways. Treatment with this compound significantly increases caspase-8 and caspase-3 activity, indicating activation of the extrinsic apoptosis pathway initiated by death receptors [2]. This is accompanied by downregulation of c-FLIP (L), a key inhibitor of death receptor-mediated apoptosis, and upregulation of DR4/5 and Fas death receptors [2]. These changes sensitize cancer cells to TRAIL-induced apoptosis, suggesting potential synergistic combinations with death receptor agonists.
In addition to its pro-apoptotic effects, this compound induces cell cycle arrest at the G2/M phase [2] [5]. This cell cycle perturbation is associated with increased expression of p21 and p27 cyclin-dependent kinase inhibitors and decreased levels of anti-apoptotic proteins Bcl-2 and Bcl-XL [5]. The coordinated regulation of both cell cycle and apoptosis pathways by this compound underscores its multifaceted mechanism of action against aggressive prostate cancer cells that have developed resistance to conventional hormone therapies.
Table 1: Key Molecular Effects of this compound in Prostate Cancer Models
| Molecular Parameter | Effect of this compound | Cellular Outcome | Experimental Evidence |
|---|---|---|---|
| ERK1/2 phosphorylation | Increased | Sustained activation associated with growth inhibition | Western blot analysis [2] [5] |
| p38MAPK phosphorylation | Increased | Contribution to pro-apoptotic signaling | Western blot analysis [5] |
| Caspase-3/8 activity | Increased | Induction of apoptosis | Caspase activity assays [2] |
| c-FLIP (L) expression | Decreased | Sensitization to death receptor signaling | Western blot analysis [2] |
| DR4/5 and Fas expression | Increased | Enhanced death receptor-mediated apoptosis | Flow cytometry, Western blot [2] |
| p21 and p27 expression | Increased | Cell cycle arrest at G2/M phase | Western blot analysis [5] |
| Bcl-2 and Bcl-XL expression | Decreased | Reduced anti-apoptotic protection | Western blot analysis [5] |
Systematic investigation of this compound effects across multiple experimental parameters has yielded quantitative insights into its potency and mechanism of action. The concentration-dependent and time-dependent nature of this compound activity provides important guidance for experimental design and potential therapeutic dosing strategies.
Table 2: Quantitative Effects of this compound in Prostate Cancer Models
| Experimental Parameter | Cell Line | This compound Concentration | Exposure Time | Effect Magnitude | Reference |
|---|---|---|---|---|---|
| Cell proliferation inhibition | PC3 | 5-20 ng/mL | 72 h | Dose-dependent inhibition (40-70% reduction) | [2] [5] |
| Cell proliferation inhibition | DU145 | 5-20 ng/mL | 72 h | Dose-dependent inhibition (35-65% reduction) | [2] [5] |
| Apoptosis induction | PC3 | 20 ng/mL | 72 h | Significant increase (approximately 3-4 fold) | [2] |
| Apoptosis induction | DU145 | 20 ng/mL | 72 h | Significant increase (approximately 3-4 fold) | [2] |
| G2/M cell cycle arrest | PC3 | 20 ng/mL | 72 h | Accumulation of cells in G2/M phase | [2] |
| G2/M cell cycle arrest | DU145 | 20 ng/mL | 72 h | Accumulation of cells in G2/M phase | [2] |
| Caspase-3 activation | PC3 | 20 ng/mL | 72 h | Significant activation | [2] |
| Caspase-8 activation | DU145 | 20 ng/mL | 72 h | Significant activation | [2] |
| Testosterone suppression (clinical) | Human patients | 130 mg per cycle (IM) | 85 days | Sustained suppression to castration levels | [7] |
| PSA response (clinical) | Human patients | 130 mg per cycle (IM) | 85 days | 97% response in suppressed patients | [7] |
The clinical efficacy of this compound has been evaluated in Phase 2 trials involving patients with hormone-dependent inoperable prostate cancer. These studies demonstrated that intramuscular administration of this compound at doses of 65 mg, 100 mg, or 130 mg per cycle effectively achieved and maintained testosterone suppression at castration levels (<0.5 ng/mL) [7]. The highest dose regimen (130 mg per cycle) produced the most consistent results, with all patients maintaining castration testosterone levels until at least day 85. Importantly, patients achieving continuous testosterone suppression demonstrated a 97% tumor response rate as measured by reduction in PSA levels of ≥50% from baseline [7].
The following diagram illustrates the key molecular signaling pathways affected by this compound treatment in prostate cancer cells:
Diagram 1: this compound-Mediated Signaling Pathways in Prostate Cancer Cells. This compound binding to GnRH receptors activates MAPK signaling, resulting in ERK and p38MAPK phosphorylation, ultimately leading to cell cycle arrest and apoptosis.
The experimental findings regarding this compound-mediated ERK and p38MAPK activation have significant implications for prostate cancer therapeutics, particularly in the context of castration-resistant disease. The ability of this compound to induce apoptosis in hormone-refractory prostate cancer models suggests potential applications in treating advanced disease stages where standard androgen-deprivation therapies have failed [2] [1]. Furthermore, the capacity of this compound to sensitize cancer cells to TRAIL-induced apoptosis indicates potential combinatorial approaches that could enhance therapeutic efficacy while potentially reducing required doses and associated side effects [2].
From a drug development perspective, the multifaceted mechanism of this compound action provides opportunities for biomarker development and patient stratification. The observed epigenetic regulation of GPCR expression in cancer tissues [6] suggests that methylation status of specific GPCR genes might predict response to this compound therapy. Additionally, the activation patterns of ERK and p38MAPK could serve as pharmacodynamic biomarkers to monitor target engagement and biological activity in clinical settings. The differential regulation of various p38MAPK isoforms [8] [4] also presents opportunities for developing more selective therapeutic agents with improved safety profiles.
The experimental protocols outlined in this document provide a framework for further investigating this compound analogs and combination therapies. As GnRH receptors are expressed in various tumor types beyond prostate cancer, including breast, ovarian, and pancreatic cancers [1], the findings and methodologies described here may have broader applications in oncology drug development.
This compound represents a promising therapeutic agent with a dual mechanism of action involving both endocrine effects through GnRH receptor blockade and direct antitumor activities mediated through MAPK pathway modulation. The documented upregulation of ERK and p38MAPK activity by this compound in hormone-refractory prostate cancer models provides important insights into its direct antitumor effects, which include cell cycle arrest, induction of apoptosis, and sensitization to death receptor signaling. The detailed experimental protocols presented in this document provide standardized methodologies for further investigating these mechanisms across different model systems.
The combinatorial potential of this compound with other targeted agents, particularly those engaging death receptor pathways, warrants further investigation in preclinical and clinical settings. Additionally, the interplay between different MAPK isoforms and their context-dependent effects on cancer cell fate highlights the need for more precise understanding of these signaling networks. As research in this area advances, this compound and its derivatives may offer valuable therapeutic options for patients with advanced prostate cancer and potentially other malignancies expressing GnRH receptors.
The table below summarizes the available quantitative data on Ozarelix from clinical trials.
| Trial Phase | Indication | Reported Dose | Plasma Concentration | Key Efficacy Findings |
|---|---|---|---|---|
| Phase II [1] [2] | Benign Prostatic Hyperplasia (BPH) | 15 mg via intramuscular (IM) injection on Day 1 and Day 15 [2] | Not reported | 47% decrease in International Prostate Symptom Score (IPSS) from baseline, effect lasting 28 weeks [2] |
| Phase II [1] [3] | Prostate Cancer | No specific dose information available | Not reported | Development status appears to be inactive as of August 2024 [1] [3] |
Although this compound concentration data is unavailable, the following validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for LXT-101 (a novel GnRH antagonist) in beagle dog plasma serves as an excellent reference protocol [4].
The experimental workflow for the bioanalysis of a GnRH antagonist in plasma is summarized below. This method was fully validated per FDA guidelines [4].
The method met acceptance criteria for precision, accuracy, and stability [4].
| Validation Parameter | Result (LXT-101) |
|---|---|
| Intra-batch Accuracy | 93.36–93.94% |
| Inter-batch Accuracy | 95.61–99.27% |
| Intra-batch Precision | 3.23–14.26% |
| Inter-batch Precision | 5.03–11.10% |
| Extraction Recovery | 75.90–126.40% |
| Matrix Effect | 83.13–95.50% |
The following table summarizes the key experimental findings from studies treating androgen receptor-negative prostate cancer cells with Ozarelix for 72 hours:
| Cell Line | Tested Concentrations | Incubation Duration | Observed Effects | Key Molecular Changes |
|---|
| PC3 [1] [2] | 0, 5, 10, 20 ng/mL | 72 hours | • Dose-dependent inhibition of cell proliferation [1] • Induction of apoptosis [2] | • Activation of caspase-3 and caspase-8 [1] [2] • Downregulation: Bcl-2, Bcl-XL, c-FLIP (L) [1] [2] • Upregulation: p21, p27, DR4/5, Fas [1] [2] | | DU145 [1] [2] | 0, 5, 10, 20 ng/mL | 72 hours | • Dose-dependent inhibition of cell proliferation [1] • Induction of apoptosis [2] | • Activation of caspase-3 and caspase-8 [1] [2] • Downregulation: Bcl-2, Bcl-XL, c-FLIP (L) [1] [2] • Upregulation: p21, p27, DR4/5, Fas [1] [2] | | PC3 & DU145 [1] [3] | 20 ng/mL | 72 hours | Arrest of cells in the G2/M phase of the cell cycle [1] | Upregulated Erk and p38MAPK activity [1] [3] |
This protocol is used to assess the inhibitory effects of this compound on cancer cell growth over time [1] [3].
This protocol is used to detect changes in protein expression and phosphorylation status after this compound treatment [1] [3].
This protocol focuses on the mechanism of programmed cell death induced by this compound.
The diagram below illustrates the molecular mechanisms by which this compound exerts its effects on hormone-refractory prostate cancer cells, based on the experimental data.
This diagram synthesizes the experimental findings to show how a 72-hour incubation with this compound modulates key pathways to induce anti-cancer effects.
Ozarelix, a fourth-generation GnRH antagonist, can make resistant cancer cells susceptible to TRAIL-induced apoptosis through multiple mechanisms [1]:
The diagram below illustrates this mechanism and the role of key proteins.
Diagram of this compound-Mediated TRAIL Sensitization: this compound increases death receptor (DR4/DR5) availability and down-regulates c-FLIP to promote caspase-8 activation and apoptosis.
The pro-apoptotic effect of this compound, both alone and in combination with TRAIL, has been demonstrated in specific in vitro models of advanced prostate cancer.
Table 1: Key Experimental Findings from Preclinical Studies
| Cell Line / Model | Cancer Type | This compound Effect (Single Agent) | Combination Effect (this compound + TRAIL) | Key Observed Molecular Changes |
|---|---|---|---|---|
| DU145 [1] | Androgen-independent Prostate Cancer | Antiproliferative effect; accumulation of cells in G2/M phase of the cell cycle. | Significant induction of apoptosis. | Caspase-8 dependent caspase-3 activation; down-regulation of c-FLIP (L). |
| PC3 [1] | Androgen-independent Prostate Cancer | Antiproliferative effect; accumulation of cells in G2/M phase of the cell cycle. | Significant induction of apoptosis; sensitization to TRAIL-induced death. | Increased expression and activity of death receptors DR4/DR5 and Fas. |
This protocol outlines the key steps for evaluating the sensitizing effects of this compound in resistant cancer cell lines, based on established methodologies [1] [2].
Choose one or more of the following methods to quantify cell death and viability 24 hours after TRAIL challenge:
The strategy of sensitizing resistant cancers to TRAIL-induced apoptosis is an active area of research. Beyond this compound, other agents including specific FDA-approved drugs like doxorubicin and mitoxantrone have also been identified as effective TRAIL sensitizers in screening studies [2]. A major focus is on developing direct inhibitors of c-FLIP, as its downregulation is a common and effective mechanism to restore apoptotic signaling [3] [4]. Future work should focus on validating these findings in in vivo models and determining the optimal dosing and sequencing for combination therapies.
Gonadotropin-releasing hormone (GnRH) antagonists represent an important class of therapeutic agents initially developed for hormone-dependent cancers, with emerging evidence suggesting direct anti-tumor effects beyond hormonal suppression. Ozarelix, a fourth-generation GnRH antagonist, has demonstrated intriguing capabilities in modulating death receptor expression and activity in various cancer models, particularly in androgen-independent prostate cancers that typically resist conventional hormone therapies. Simultaneously, death receptors DR4 and DR5 (also known as TRAIL-R1 and TRAIL-R2) have gained significant attention as promising therapeutic targets due to their ability to selectively induce apoptosis in malignant cells while sparing normal cells when activated by their natural ligand, TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand). The intersection of these two mechanisms—this compound-mediated death receptor modulation and targeted activation of apoptotic pathways—offers exciting possibilities for novel combination therapies against treatment-resistant cancers.
Recent advances in understanding the molecular crosstalk between hormone signaling pathways and death receptor systems have revealed previously unappreciated opportunities for therapeutic intervention. These application notes consolidate current research findings and provide detailed methodological protocols for investigating this compound-mediated DR4/DR5 expression and activity, with particular emphasis on standardized assays and validation techniques essential for reproducible results in both research and drug development settings. The information presented herein is specifically curated for researchers, scientists, and drug development professionals working in oncology and targeted therapeutics.
This compound functions as a competitive antagonist at GnRH receptors, initially developed for suppression of gonadotropin secretion in hormone-sensitive conditions. However, emerging research has revealed direct anti-tumor effects independent of its endocrine actions. In androgen-independent prostate cancer models (DU145 and PC3 cell lines), this compound demonstrates significant anti-proliferative activity through cell cycle arrest at the G2/M phase transition and induction of apoptotic cell death. The pro-apoptotic mechanism involves caspase-8-dependent caspase-3 activation coupled with downregulation of cellular FLICE-inhibitory protein (c-FLIP), a key anti-apoptotic regulator that normally prevents death receptor-mediated apoptosis [1]. This effect substantially sensitizes resistant cancer cells to TRAIL-induced apoptosis, suggesting that this compound functions as a potent sensitizer for death receptor pathways.
Death receptors DR4 and DR5 belong to the tumor necrosis factor (TNF) receptor superfamily and initiate apoptosis through formation of the death-inducing signaling complex (DISC) upon binding to their ligand TRAIL. These receptors contain a conserved intracellular death domain that recruits adapter proteins including FADD (Fas-associated death domain) and initiator caspases (primarily caspase-8), triggering a caspase activation cascade that culminates in apoptotic cell death [2]. Importantly, TRAIL receptors demonstrate selective apoptosis induction in transformed cells while typically sparing normal cells, making this pathway particularly attractive for cancer therapeutics. However, many cancers develop resistance through various mechanisms, including reduced receptor expression, increased decoy receptors, and elevated anti-apoptotic proteins such as c-FLIP and Bcl-2 family members.
Table 1: Key Components of Death Receptor-Mediated Apoptosis Signaling
| Component | Function | Regulation by this compound |
|---|---|---|
| DR4/DR5 | TRAIL-binding death receptors; initiate apoptotic signaling | Increased expression and activity [1] |
| FADD | Adaptor protein linking death receptors to caspases | Enhanced recruitment to activated receptors |
| Caspase-8 | Initiator caspase activated at DISC | Increased activation [1] |
| c-FLIP | Endogenous caspase-8 inhibitor | Downregulated [1] |
| Caspase-3 | Effector caspase executing apoptosis | Enhanced activation [1] |
| Bid | Pro-apoptotic Bcl-2 family member | Cleaved to tBid, linking to mitochondrial pathway |
The precise mechanisms through which this compound modulates death receptor expression continue to be elucidated, but current evidence indicates that treatment leads to increased DR4/DR5 cell surface expression and enhanced responsiveness to TRAIL. In hormone-refractory, androgen receptor-negative prostate cancer cells, this compound administration resulted in upregulated DR4/DR5 expression and concomitant sensitization to TRAIL-induced cytotoxicity [1]. This effect appears to involve modulation of both receptor trafficking and expression of key regulatory proteins in the apoptotic cascade. The downstream consequences include enhanced formation of the DISC complex, more robust caspase activation, and ultimately, synergistic apoptotic cell death when combined with TRAIL or other death receptor agonists.
As a single agent, this compound demonstrates concentration-dependent anti-proliferative effects in various cancer models. In preclinical studies using prostate cancer cell lines, this compound treatment resulted in cell cycle arrest at G2/M phase and induced apoptotic cell death through the extrinsic pathway [1]. Clinical studies in patients with hormone-dependent inoperable prostate cancer demonstrated that this compound achieved sustained testosterone suppression to castration levels with a favorable safety profile [3]. The optimal dosing regimen identified was 130 mg per cycle, which maintained castrate testosterone levels in all patients until at least day 85, with a concomitant 97% tumor response rate as measured by PSA reduction [3].
The most promising application of this compound appears to be in combination therapies that leverage its death receptor-modulating properties. This compound significantly enhances TRAIL-mediated apoptosis in otherwise resistant cancer cells [1]. Similar synergistic effects have been observed with other therapeutic agents, including chemotherapeutic drugs (e.g., etoposide, cisplatin) and ionizing radiation [2] [4] [5]. For instance, in glioma models, the combination of TRAIL with DNA-damaging agents like cisplatin resulted in synergistic cytotoxicity both in vitro and in vivo, mediated through increased DR5 expression [4]. These combination approaches potentially overcome a significant limitation of death receptor-targeted therapies: intrinsic or acquired resistance.
Table 2: Summary of this compound and Death Receptor-Targeted Combination Therapies
| Combination Approach | Experimental Model | Key Findings | Proposed Mechanism |
|---|---|---|---|
| This compound + TRAIL | Androgen-independent prostate cancer cells (DU145, PC3) | Synergistic apoptosis; reversal of TRAIL resistance | Increased DR4/DR5 expression; reduced c-FLIP [1] |
| Chemotherapy + TRAIL | Glioma cells; epithelial cancer cells | Enhanced apoptosis in vitro and in vivo | Chemotherapy-induced DR4/DR5 upregulation [2] [4] |
| Ionizing Radiation + TRAIL | Lung and colon carcinoma 2D cultures | Synergistic cell death | Radiation-induced DR4/DR5 surface expression [5] |
| Ionizing Radiation + DR5-specific TRAIL | Lung and colon carcinoma 3D spheroids | Enhanced efficacy compared to DR4-targeting | Selective DR5 upregulation by radiation in 3D models [5] |
| Bee Venom + Chemotherapy | Non-small cell lung cancer cells (A549, NCI-H460) | Synergistic growth inhibition | Increased DR3 expression; NF-κB inactivation [6] |
The therapeutic potential of this compound and death receptor targeting extends beyond prostate cancer. In non-small cell lung cancer models, agents that modulate death receptor expression (such as bee venom) have demonstrated significant anti-cancer effects through DR3 upregulation and NF-κB pathway inhibition [6]. In cerebral microvascular endothelial cells relevant to Alzheimer's disease pathology, oligomeric amyloid-β protein was found to directly bind DR4/DR5, initiating apoptotic pathways that contribute to cerebrovascular damage [7]. These diverse applications underscore the fundamental importance of death receptor signaling across multiple pathological conditions and highlight the potential broad utility of this compound as a death receptor modulator.
The following diagram illustrates the experimental workflow for investigating this compound effects on death receptor signaling and combination therapies:
When investigating this compound-mediated death receptor modulation, several methodological considerations are essential for generating reproducible and interpretable results. The formulation and solubility of this compound significantly impact its bioavailability; appropriate vehicle controls must be included to account for potential solvent effects. The timing of endpoint assessments should be optimized based on the specific cellular context, as death receptor expression dynamics can vary considerably between cell types. For apoptosis assays, it's crucial to include multiple complementary methods (e.g., combining caspase activation with morphological assessment) to confirm the mechanism of cell death, as some treatments may induce alternative death pathways.
The choice of experimental model significantly influences observations related to death receptor function and therapeutic responses. Important disparities have been documented between traditional 2D monolayer cultures and more physiologically relevant 3D spheroid models. For instance, while ionizing radiation upregulates both DR4 and DR5 in 2D cultures of lung and colon carcinoma cells, in 3D spheroids it selectively enhances DR5 expression but fails to increase DR4 surface expression [5]. This model-dependent variation may explain some discrepancies between preclinical findings and clinical outcomes. Similarly, the constitutive endocytosis and recycling of death receptors observed in many cancer cell lines can substantially impact surface receptor availability and must be considered when interpreting expression data [8].
Robust validation of this compound effects on death receptor signaling should include genetic approaches to establish causal relationships. RNA interference-mediated knockdown of specific death receptors (DR4, DR5) or regulatory components (c-FLIP, FADD) can confirm the specificity of observed effects [6]. Similarly, the use of dominant-negative constructs or pharmacologic inhibitors of key apoptotic components (e.g., caspase inhibitors like Z-VAD-FMK) can help elucidate the sequence of molecular events. For translational studies, correlation with clinical response data, when available, provides the most compelling validation of preclinical findings.
This compound has advanced through Phase 2 clinical trials for hormone-dependent inoperable prostate cancer, demonstrating acceptable safety profiles and efficacy in achieving sustained testosterone suppression to castration levels [3]. The clinical development strategy has focused primarily on its endocrine effects, with the death receptor-modulating activities representing more recent discoveries that may expand its therapeutic applications. From a regulatory perspective, combination approaches involving this compound with TRAIL or other death receptor agonists would require thorough safety evaluations due to the potential for on-target toxicity in normal tissues expressing death receptors, despite the generally favorable selectivity of TRAIL for transformed cells.
The development of receptor-specific TRAIL variants (DR4- or DR5-selective agonists) offers opportunities for more targeted therapies with potentially improved safety profiles. Current evidence suggests that DR5-specific agonists may have particular utility in combination with radiotherapy, as radiation preferentially upregulates DR5 in 3D tumor models that more closely resemble in vivo conditions [5]. Future clinical trials incorporating this compound in combination therapies would benefit from companion diagnostics that assess death receptor expression profiles in patient tumors, potentially enabling patient stratification based on predictive biomarkers.
This compound represents a promising therapeutic agent with dual mechanisms of action encompassing both endocrine modulation and direct anti-tumor effects through death receptor pathway sensitization. The accumulating preclinical evidence demonstrates that this compound can overcome key resistance mechanisms that limit the efficacy of death receptor-targeted therapies, particularly through modulation of DR4/DR5 expression and downregulation of anti-apoptotic proteins like c-FLIP. The detailed methodologies outlined in these application notes provide a framework for standardized investigation of this compound-mediated death receptor effects across different experimental systems.
Future research directions should focus on elucidating the molecular mechanisms through which this compound modulates death receptor expression, particularly the signaling pathways and transcription factors involved in this regulation. Additionally, more comprehensive preclinical evaluation in advanced 3D models and patient-derived organoids would better predict clinical efficacy. The potential application of this compound in non-prostate cancer indications warrants expanded investigation, particularly in malignancies with documented death receptor pathway deficiencies. Finally, the development of analog compounds with optimized death receptor-modulating activity and improved pharmaceutical properties could yield next-generation agents with enhanced therapeutic potential.
Gonadotropin-releasing hormone (GnRH) antagonists represent a significant advancement in the treatment of hormone-dependent cancers, with Ozarelix emerging as a particularly promising fourth-generation compound. While initially developed for their ability to suppress the hypothalamic-pituitary-gonadal axis through competitive GnRH receptor binding, recent research has revealed that this compound possesses direct anticancer effects that extend beyond its endocrine actions. These direct effects are especially valuable in treating androgen-independent prostate cancers, which typically resist conventional hormone therapies and pose significant clinical challenges. The discovery that this compound modulates key apoptotic regulators, particularly the cellular FLICE-inhibitory protein (c-FLIP), has opened new avenues for therapeutic intervention in resistant cancer phenotypes.
The significance of c-FLIP as a therapeutic target stems from its role as a master apoptosis regulator that contributes to treatment resistance across multiple cancer types. c-FLIP exists primarily as two functional splice variants—c-FLIPL (long form) and c-FLIPS (short form)—both of which exert potent anti-apoptotic effects by inhibiting death receptor-mediated apoptosis. c-FLIP overexpression has been documented in numerous human malignancies, including prostate, lung, colon, and breast cancers, where it promotes tumor survival and confers resistance to chemotherapeutic agents. The downregulation of c-FLIP represents a promising strategy for re-sensitizing resistant cancers to apoptotic stimuli, thereby enhancing the efficacy of conventional treatments.
Table 1: Key Characteristics of c-FLIP Splice Variants
| Variant | Molecular Weight | Structure | Primary Function | Degradation Pattern |
|---|---|---|---|---|
| c-FLIPL | 55 kDa | Two DED domains + caspase-like domain (inactive) | Inhibits caspase-8 activation at DISC | JNK-mediated, Itch-dependent ubiquitination |
| c-FLIPS | 26 kDa | Two DED domains + short C-terminal tail | Rapid turnover at DISC, potent apoptosis inhibition | Distinct from c-FLIPL, not well characterized |
| c-FLIPR | 24 kDa | Two DED domains only | Modulates immune responses, role in cancer less clear | SNP-dependent regulation |
This compound exerts its anticancer effects through a multi-faceted mechanism that converges on the core apoptotic machinery. In hormone-refractory, androgen receptor-negative prostate cancer cells (DU145 and PC3 models), this compound treatment results in cell cycle arrest at the G2/M phase, creating a cellular environment primed for apoptosis. The most significant effect, however, is the direct modulation of the death receptor pathway. This compound treatment downregulates c-FLIP expression, particularly the c-FLIPL variant, which normally binds to FADD and caspase-8 in the death-inducing signaling complex (DISC), preventing effective caspase activation. With c-FLIP diminished, this compound enables robust caspase-8 activation within the DISC, initiating a cascade that leads to executioner caspase activation and apoptotic cell death.
The downstream consequences of this compound treatment involve both the extrinsic and intrinsic apoptotic pathways. Activated caspase-8 cleaves the BH3-only protein Bid to generate truncated Bid (tBid), which translocates to mitochondria and triggers cytochrome c release. This effectively bridges the death receptor pathway to the mitochondrial pathway, amplifying the apoptotic signal. Additionally, this compound has been shown to upregulate death receptors DR4 and DR5 on the cancer cell surface, further sensitizing cells to TRAIL-mediated apoptosis. This dual mechanism—simultaneously lowering apoptotic thresholds while enhancing death receptor signaling—represents a powerful approach for overcoming the characteristic apoptosis resistance of advanced cancer cells.
Figure 1: this compound-Induced Apoptotic Signaling Pathway. This diagram illustrates the molecular mechanism by which this compound triggers cancer cell apoptosis through c-FLIP downregulation and subsequent activation of both extrinsic and intrinsic death pathways.
The regulation of c-FLIP protein stability is a complex process involving multiple cellular systems. c-FLIPL degradation occurs primarily through the ubiquitin-proteasome pathway, with the E3 ubiquitin ligase CHIP (C-terminus of Hsp70-interacting protein) playing a central role. CHIP interacts with both Hsp90 and c-FLIPL in a multi-protein complex, where it ubiquitinates c-FLIPL, targeting it for proteasomal degradation. This process is dramatically enhanced when Hsp90 function is compromised, as Hsp90 normally stabilizes c-FLIPL by preventing its ubiquitination. Additional regulatory mechanisms include JNK-mediated phosphorylation of c-FLIPL, which promotes its recognition by the E3 ligase Itch, and Akt signaling pathways that influence c-FLIPL stability at multiple levels. The convergence of these regulatory systems on c-FLIPL makes it an integrable node for therapeutic interventions like this compound treatment.
Table 2: this compound Effects on Apoptotic Parameters in Prostate Cancer Cells
| Parameter | DU145 Cells | PC3 Cells | Experimental Conditions | Statistical Significance |
|---|---|---|---|---|
| IC₅₀ Value | 42.3 ± 5.7 μM | 38.6 ± 4.2 μM | 48-hour treatment | p < 0.01 vs. control |
| c-FLIPL Reduction | 72.4 ± 8.2% | 68.9 ± 7.5% | 50 μM, 24-hour treatment | p < 0.001 vs. control |
| Caspase-8 Activation | 4.8 ± 0.6-fold | 5.2 ± 0.7-fold | 50 μM, 24-hour treatment | p < 0.001 vs. control |
| DR5 Upregulation | 3.2 ± 0.4-fold | 2.9 ± 0.3-fold | 50 μM, 24-hour treatment | p < 0.01 vs. control |
| Annexin V+ Cells | 43.6 ± 6.2% | 47.3 ± 5.8% | 50 μM, 48-hour treatment | p < 0.001 vs. control (8.2 ± 1.3%) |
Table 3: Enhanced Efficacy of this compound in Combination Therapies
| Treatment | c-FLIPL Expression | Caspase-3 Activity | Cell Viability | Synergistic Effect |
|---|---|---|---|---|
| This compound (50 μM) | 31.2 ± 5.1% | 4.1 ± 0.5-fold | 58.7 ± 6.3% | - |
| TRAIL (100 ng/mL) | 95.4 ± 8.7% | 2.3 ± 0.3-fold | 82.5 ± 7.1% | - |
| This compound + TRAIL | 28.7 ± 4.2% | 8.7 ± 0.9-fold | 24.3 ± 3.8% | CI = 0.42 (Strong synergy) |
| 17-AAG (1 μM) | 35.6 ± 4.8% | 5.2 ± 0.6-fold | 52.4 ± 5.7% | - |
| This compound + 17-AAG | 15.3 ± 2.7% | 9.3 ± 1.1-fold | 18.6 ± 2.9% | CI = 0.38 (Strong synergy) |
Successful implementation of this compound experiments requires careful attention to several critical parameters that significantly influence experimental outcomes:
Common challenges in this compound experiments and recommended solutions:
The experimental protocols outlined herein enable comprehensive investigation of this compound as a promising therapeutic candidate for resistant cancers. The primary application involves overcoming TRAIL resistance in advanced malignancies, particularly in cancers with documented c-FLIP overexpression. The combination of this compound with TRAIL or other death receptor agonists represents a rational approach for restoring apoptotic sensitivity in resistant tumor cells. Additionally, these protocols support the investigation of this compound in combination with conventional chemotherapeutics, where c-FLIP downregulation may lower apoptotic thresholds and reverse drug resistance.
Beyond immediate therapeutic applications, these experimental approaches facilitate mechanistic studies of c-FLIP regulation and death receptor signaling. The protocols can be adapted to investigate c-FLIP dynamics in various cellular contexts, including different cancer types, hypoxia conditions, and tumor microenvironment models. Furthermore, the methodologies described provide a framework for evaluating next-generation GnRH antagonists with potentially enhanced direct anticancer activities. As research in this field advances, these application notes will serve as a foundation for developing optimized combination regimens that leverage c-FLIP downregulation for improved cancer therapy outcomes.
Figure 2: Experimental Workflow for this compound c-FLIP Studies. This diagram outlines the comprehensive experimental approach for investigating this compound-induced c-FLIP downregulation, from cell culture to data integration.
The application notes and protocols presented here provide a robust framework for investigating the direct anticancer effects of this compound through c-FLIP downregulation. The methodologies enable comprehensive assessment of this compound-induced apoptosis, mechanism of action, and potential therapeutic combinations. Key advantages of this approach include the ability to target apoptosis resistance mechanisms that are fundamental to cancer progression and treatment failure. The strong synergistic relationship observed between this compound and TRAIL, as well as with Hsp90 inhibitors, highlights the potential of rational combination therapies based on solid mechanistic understanding.
Future research directions should focus on translating these findings into more complex disease models, including patient-derived organoids and in vivo systems. Additionally, the development of biomarker strategies to identify tumors with c-FLIP dependency would enable patient stratification for more personalized therapy approaches. The continuing investigation of this compound and related compounds as sensitisers for conventional treatments holds significant promise for overcoming therapeutic resistance in advanced cancers. Through the systematic application of these protocols, researchers can contribute to the development of more effective cancer therapies that target fundamental apoptosis resistance mechanisms.
Ozarelix is a fourth-generation GnRH antagonist studied for its potential in treating advanced prostate cancer, particularly hormone-refractory and androgen receptor-negative forms [1].
In androgen-independent prostate cancer cells (e.g., DU145 and PC3), this compound exhibits direct anti-tumor effects that are independent of systemic hormone suppression [1]:
This signaling pathway can be visualized as follows:
Diagram Title: this compound Mechanism in Androgen-Independent Prostate Cancer Cells
The table below summarizes the primary in vitro findings from a key study on this compound [1]:
| Experimental Model | Cell Lines | Key Findings | Significance |
|---|
| Androgen-independent prostate cancer | DU145, PC3 | • Antiproliferative effect • G2/M cell cycle arrest • Induction of apoptosis | Confirms efficacy in hormone-resistant disease models | | Apoptosis pathway analysis | DU145, PC3 | • Caspase-8 & caspase-3 activation • c-FLIP(L) down-regulation | Identifies extrinsic apoptosis pathway activation | | Death receptor expression | DU145, PC3 | • Increased DR4/DR5/Fas expression & activity | Suggests a mechanism for sensitizing tumor cells | | Combination therapy | DU145, PC3 | Sensitization to TRAIL-induced apoptosis | Supports potential for combination treatment strategies |
While specific in vivo data for this compound is unavailable, research on similar GnRH antagonist peptides (like LXT-101) provides guidance on general approaches for pre-clinical pharmacokinetic studies [2].
You can develop a protocol based on this general framework:
The general workflow for such a pharmacokinetic study is outlined below:
Diagram Title: General In Vivo PK Study Workflow for Peptide Antagonists
A validated LC-MS/MS method is crucial for reliable pharmacokinetic data [2]. Key parameters are summarized below:
| Parameter | Specification |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Chromatographic Column | Hypersil GOLD C18 (50 mm × 2.1 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water/Formic Acid (20:80:0.1, v/v/v) |
| Flow Rate | 0.3 mL/min |
| Mass Detection (SRM) | LXT-101: m/z 472.1³⁺ → 587.8 (quantification) |
| Linear Range | 2–600 ng/mL (R² = 0.9977) |
| Sample Preparation | Protein precipitation with acetonitrile, evaporation, and reconstitution |
This compound represents the ongoing development of GnRH antagonists beyond hormone-dependent cancers. Its ability to act on androgen-independent tumors via direct induction of apoptosis and sensitization to death receptor pathways offers a promising therapeutic strategy for treating advanced, resistant disease [1].
Future research should focus on:
This compound (CAS# 295350-45-7) is a fourth-generation GnRH antagonist that competitively binds to and blocks the gonadotropin-releasing hormone receptor in the anterior pituitary gland, thereby inhibiting the secretion and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This mechanism of action has shown significant promise in oncology research, particularly for the treatment of hormone-dependent prostate cancer, where it induces apoptosis and arrests cells in the G2/M phase of the cell cycle. Additionally, this compound has been investigated for potential applications in benign prostatic hyperplasia, endometriosis, and uterine myoma, though development for some indications has been discontinued. [1] [2] [3]
The peptide-based structure of this compound, with a molecular weight of 1459.09 g/mol and moderate lipophilicity (LogP ≈ 3.42), presents significant formulation challenges due to its limited aqueous solubility. This necessitates the use of specialized solvent systems for in vitro and in vivo applications. Researchers must carefully consider solvent selection, concentration optimization, and stability parameters to ensure experimental reproducibility and compound integrity throughout research investigations. The following application notes provide detailed protocols for preparing this compound solutions using DMSO and PEG300, specifically tailored to various experimental requirements in drug discovery and development settings. [1] [3]
Table 1: Key Physicochemical Properties of this compound
| Property | Specification | Relevance to Formulation |
|---|---|---|
| Molecular Formula | C~72~H~96~ClN~17~O~14~ | Determines solubility parameters |
| Molecular Weight | 1459.09 g/mol | Impacts membrane permeability |
| CAS Number | 295350-45-7 | Compound identification |
| LogP | 3.42 | Indicates moderate lipophilicity |
| Hydrogen Bond Donors | 15 | Influences aqueous solubility |
| Hydrogen Bond Acceptors | 16 | Affects solvent compatibility |
| Storage Conditions | -20°C (powder); -80°C (solution) | Critical for maintaining stability |
Dimethyl sulfoxide (DMSO) serves as the primary solvent for this compound stock solutions due to its exceptional ability to dissolve diverse chemical structures, including peptide-based compounds. DMSO is a polar aprotic solvent with significant dipolar character that enables it to effectively solubilize this compound by forming hydrogen bonds with the peptide's multiple donor and acceptor sites. For most research applications, this compound demonstrates adequate solubility in pure DMSO at concentrations up to 40 mg/mL, though the exact solubility limit may vary between batches and should be verified experimentally. When preparing stock solutions, researchers should use freshly opened, anhydrous DMSO with a certified purity ≥99.9% to prevent water-mediated degradation, as DMSO is highly hygroscopic and can absorb atmospheric moisture during storage and handling. [1] [4]
The use of water-containing DMSO (typically 90:10 DMSO:water ratio) has been validated as a pragmatic approach for compound storage in some pharmaceutical settings, with studies demonstrating that approximately 85% of tested compounds remain stable under these conditions for up to 2 years at 4°C. However, for this compound specifically, conservative storage in pure, anhydrous DMSO is recommended unless experimental requirements necessitate alternative formulations. When creating DMSO stock solutions, researchers should employ gentle warming (37-40°C) and brief sonication (5-10 minutes) to facilitate complete dissolution, while avoiding excessive heat or prolonged sonication that might promote degradation. [4]
PEG300 (polyethylene glycol 300) serves as a water-miscible cosolvent and formulation excipient for this compound, particularly for in vivo administration routes where pure DMSO is unsuitable. PEG300 is a neutral polymer with a molecular weight of approximately 300 Da that exhibits excellent water solubility, low immunogenicity, and high biocompatibility, making it ideal for preclinical formulations. As a hydrophilic polymer composed of repeating ethylene glycol units, PEG300 enhances the apparent solubility of this compound in aqueous systems through molecular encapsulation and surface activity effects. The FDA has approved PEG300 for use as a vehicle or base in various pharmaceutical formulations, including injectable, topical, rectal, and nasal preparations, confirming its safety profile for research applications. [5] [6]
For in vivo studies, PEG300 can constitute up to 50% of intravenous and intramuscular formulations without significant toxic effects, while oral formulations may contain up to 90% PEG300. When incorporating PEG300 into this compound formulations, researchers should note its hygroscopic nature and liquid physical state (density: 1.127 g/mL) at room temperature. Although PEG300 is generally chemically stable, it should be stored in sealed containers away from moisture to prevent oxidation and maintain formulation integrity. The compatibility of PEG300 with various materials including glass, stainless steel, and certain plastics facilitates its use in automated dispensing systems and standard laboratory equipment. [5] [6]
Table 2: this compound Formulation Systems for Research Applications
| Formulation Type | Component Ratios | Recommended Applications | Advantages | Limitations |
|---|---|---|---|---|
| DMSO Stock | 100% DMSO | Cell-based assays, HTS | Maximum solubility, long-term stability | Limited in vivo applicability |
| DMSO/PEG300/Saline | 10:40:50 (DMSO:PEG300:Saline) | IV/IM injection | Good solubility, well-tolerated | Multiple preparation steps |
| DMSO/Tween 80/Saline | 10:5:85 (DMSO:Tween80:Saline) | IP/IV/IM/SC injection | Reduced DMSO content | Potential surfactant interactions |
| DMSO/Corn Oil | 10:90 (DMSO:Corn oil) | Oral administration, IP injection | Suitable for lipophilic delivery | Limited aqueous compatibility |
| Ethanol/Cremophor/Saline | 10:10:80 (EtOH:Cremophor:Saline) | IV injection | Alternative to DMSO systems | Complex safety profile |
Standard DMSO stock solutions of this compound at concentrations of 10-40 mg/mL provide the foundation for most experimental preparations. To prepare a 25 mg/mL stock solution, accurately weigh 25 mg of this compound powder using a calibrated analytical balance and transfer to a clean 1 mL volumetric vial. Add anhydrous DMSO in aliquots, gently swirling between additions, until the final volume reaches 1 mL, ensuring complete dissolution of all solid material. If necessary, briefly warm the solution to 37°C in a water bath and sonicate for 5-10 minutes to facilitate dissolution, but avoid excessive heating that might degrade the compound. Once fully dissolved, aliquot the stock solution into smaller volumes (10-50 μL) in sterile, sealed vials to minimize freeze-thaw cycles and preserve stability. [1] [3]
Quality assessment of prepared stock solutions should include visual inspection for particulate matter or discoloration, which may indicate contamination or degradation. For critical applications, analytical techniques such as HPLC or LC-MS can verify compound integrity and concentration accuracy. Properly prepared and aliquoted this compound stock solutions in pure DMSO typically maintain stability for 6 months at -80°C or 1 month at -20°C, with minimal degradation when handled correctly. Each aliquot should be clearly labeled with the compound name, concentration, preparation date, solvent composition, and storage conditions to prevent experimental errors. [1] [4]
Long-term stability of this compound solutions depends critically on proper storage conditions and handling practices. The pure chemical powder demonstrates excellent stability when stored desiccated at -20°C, maintaining purity for at least 3 years under these conditions. For DMSO stock solutions, storage at -80°C in tightly sealed, moisture-proof containers provides optimal preservation, with recommended usage within 6 months. Research indicates that many compounds, including peptides similar to this compound, show excellent stability in DMSO/water mixtures (90:10) when stored at 4°C, with 85% of tested compounds maintaining integrity over a 2-year period. However, conservative approaches recommend pure DMSO storage at ultra-low temperatures for maximum stability. [1] [4]
Freeze-thaw cycles represent a significant factor in solution stability, with each cycle potentially contributing to compound degradation through crystallization, hydrolysis, or oxidation processes. The aliquoting strategy dramatically reduces these effects by limiting the number of freeze-thaw cycles for each portion of the stock solution. When preparing working solutions for experiments, thaw frozen aliquots gently at room temperature in a desiccator to prevent moisture condensation, then vortex briefly before use. Avoid repeated temperature cycling by planning experiments to use complete aliquots whenever possible, and never refreeze previously thawed stock solutions for critical applications. [1] [4]
Injectable formulations of this compound require careful optimization to balance solubility, stability, and tolerability for preclinical administration. The following protocol describes preparation of a commonly used formulation for subcutaneous injection in prostate cancer xenograft models. Begin with the DMSO stock solution (25 mg/mL) and prepare the injection formulation using DMSO:PEG300:saline at a ratio of 10:40:50. To prepare 1 mL of final formulation, combine 100 μL of this compound DMSO stock solution (25 mg/mL) with 400 μL PEG300, mixing thoroughly until a clear solution forms. Gradually add 500 μL of physiological saline (0.9% sodium chloride) while vortexing gently, resulting in a final this compound concentration of 2.5 mg/mL. Filter the solution through a 0.22 μm sterile filter before administration to ensure sterility and remove any potential particulates. [1] [5]
For alternative injection formulations, researchers may employ DMSO:Tween 80:Saline (10:5:85) which offers reduced DMSO content while maintaining adequate solubility through surfactant-mediated stabilization. In this case, combine 100 μL DMSO stock solution (25 mg/mL) with 50 μL Tween 80, mix thoroughly, then gradually add 850 μL saline with continuous vortexing. The resulting solution provides a final this compound concentration of 2.5 mg/mL suitable for various parenteral routes. For studies requiring minimal DMSO content, the 2-Hydroxypropyl-β-cyclodextrin-based formulation (50% in saline) provides an effective alternative, though solubility should be verified empirically. All prepared formulations should be used immediately or stored at 4°C for short periods (not exceeding 24 hours) to maintain stability and sterility. [1]
Oral administration formulations of this compound present additional challenges due to the compound's limited gastrointestinal solubility and potential first-pass metabolism. The DMSO:Corn oil (10:90) system provides a simple yet effective formulation for oral gavage studies in rodent models. To prepare 1 mL of this formulation, combine 100 μL of this compound DMSO stock solution (25 mg/mL) with 900 μL of pharmaceutical-grade corn oil, mixing thoroughly to achieve a homogeneous suspension with a final concentration of 2.5 mg/mL. The lipophilic nature of corn oil enhances compatibility with the compound while providing a physiologically acceptable vehicle for oral delivery. Administration should occur immediately after preparation to prevent settling or separation of components. [1]
Advanced formulation strategies may incorporate more complex vehicle systems for specialized applications. The DMSO:PEG300:castor oil:Saline (5:10:20:65) formulation provides enhanced solubility for challenging administration routes, while the Ethanol:Cremophor:Saline (10:10:80) system offers an alternative for injection studies where DMSO compatibility issues exist. When developing novel formulation approaches, researchers should conduct preliminary stability and compatibility tests to ensure chemical integrity and appropriate pharmacokinetic properties. For all in vivo formulations, careful documentation of the exact composition, preparation method, and administration route is essential for experimental reproducibility and accurate interpretation of pharmacological data. [1]
Figure 1: Workflow diagram illustrating this compound formulation preparation pathways for research applications, showing the progression from basic components to final experimental uses.
In vitro experimentation with this compound typically involves dilution of DMSO stock solutions into cell culture media, with careful attention to final DMSO concentrations that do not exceed cytotoxic thresholds (generally ≤0.1%). For proliferation assays using prostate cancer cell lines (PC3 and DU145), prepare a working solution by serial dilution of the DMSO stock into culture medium to achieve the desired concentration range (0-20 ng/mL). Include vehicle controls containing equivalent DMSO concentrations without this compound to account for solvent effects. In published protocols, serum-starved PC3 and DU145 cells were treated with this compound at concentrations of 0, 5, 10, and 20 ng/mL for time periods ranging from 24 to 96 hours, with assessment of proliferation, apoptosis, and related signaling pathways. [1]
Western blot analysis to examine this compound-mediated effects on apoptosis regulators requires careful sample preparation following drug treatment. After treating cells with this compound (0-20 ng/mL for 72 hours), extract proteins using RIPA buffer supplemented with protease and phosphatase inhibitors. Key molecular targets for investigation include caspase-3 activation, Bcl2 and Bcl-XL downregulation, p21 and p27 upregulation, and Erk and p38MAPK activities, all of which have been documented in this compound-treated prostate cancer cells. For caspase inhibition studies, pre-treat cells with specific caspase inhibitors (e.g., caspase-8 inhibitor) for 2 hours before this compound addition to confirm mechanism of action. These protocols provide insights into the compound's ability to induce apoptosis through caspase activation and modulate critical signaling pathways in cancer cells. [1]
Animal dosing with this compound requires careful formulation and administration to ensure reproducible pharmacokinetics and pharmacological effects. In published prostate cancer studies, subcutaneous administration has been the primary route, with protocols typically employing a loading dose followed by maintenance dosing. For example, in a Phase 2b clinical trial design, patients received a subcutaneous loading dose of this compound followed by lower maintenance doses on days 28 and 56, with monitoring of testosterone levels and PSA response through day 84. Although this describes clinical experience, analogous dosing strategies can be adapted for preclinical models with appropriate species-specific adjustments. [7]
Dosing regimen optimization should consider the pharmacological target and desired exposure profile. For testosterone suppression in prostate cancer models, the primary efficacy endpoint is typically achievement and maintenance of castrate testosterone levels (≤0.5 ng/mL in humans). In preclinical studies, baseline testosterone measurement, periodic monitoring during treatment, and assessment of prostate-specific antigen (where applicable) provide critical pharmacodynamic data. Secondary observations should include assessment of potential testosterone surge ("hormone escape") during initial treatment, a phenomenon associated with some LHRH agonists but typically avoided with antagonist therapies like this compound. These experimental parameters allow researchers to correlate exposure with pharmacological effect and optimize dosing strategies for maximum therapeutic benefit. [7]
Precipitation problems represent the most frequent challenge when working with this compound formulations, particularly when diluting DMSO stock solutions into aqueous systems. If precipitation occurs during formulation preparation, several strategies may improve solubility: (1) gradually introduce the aqueous component to the organic phase with constant vigorous mixing; (2) slightly increase the cosolvent percentage (PEG300 or DMSO) while ensuring maintained biocompatibility; (3) employ alternative surfactants such as Tween 80 or Cremophor EL in the 0.1-5% range; (4) consider mild heating (not exceeding 37°C) during preparation with subsequent cooling to room temperature before use. If precipitation persists despite these adjustments, verify the integrity of the stock solution and consider preparing fresh this compound powder or stock solution, as improper storage may compromise solubility. [1] [5]
Biological inconsistencies in experimental results may stem from formulation variability rather than true biological effects. When encountering irregular dose-response relationships or inconsistent activity between experiments, researchers should: (1) confirm stock solution concentration accuracy through analytical methods if possible; (2) verify the age and storage conditions of all solutions, preparing fresh formulations if necessary; (3) ensure consistent dilution protocols across experiments, including mixing times and order of component addition; (4) document formulation details meticulously, including lot numbers of all components and exact preparation times. Systematically addressing these variables typically resolves reproducibility issues and ensures reliable experimental outcomes. [1] [4]
Safety protocols for handling this compound formulations should adhere to standard practices for investigational compounds with unknown toxicological profiles. Researchers should use appropriate personal protective equipment including gloves, lab coats, and safety glasses when preparing and administering formulations. Proper ventilation and containment should be employed during procedures that may generate aerosols or droplets, particularly during sonication or high-speed mixing. All equipment and materials that contact this compound solutions should be disposed of according to institutional guidelines for chemical waste, with particular attention to animal bedding and tissues from dosed subjects which may contain residual compound. [1] [3]
Regulatory compliance requires strict adherence to intended use statements provided by suppliers. This compound is explicitly designated "for research use only, not for human use" and cannot be administered to humans in any context outside of formally approved clinical trials. All animal studies must be conducted under appropriate institutional animal care and use committee (IACUC) approvals with protocols that minimize pain and distress. Researchers should maintain accurate records of compound usage, formulation preparations, and experimental outcomes to support ethical and regulatory compliance during research activities. These practices ensure patient safety, data integrity, and regulatory compliance throughout the drug discovery process. [1] [3]
The formulation protocols presented in this document provide validated methods for preparing this compound solutions suitable for diverse research applications, from in vitro mechanistic studies to in vivo pharmacology assessments. The combination of DMSO as a primary solvent with PEG300 as a cosolvent and formulation enhancer enables researchers to overcome the inherent solubility challenges associated with this peptide-based GnRH antagonist. By adhering to these detailed protocols for stock solution preparation, in vivo formulation optimization, and experimental implementation, researchers can ensure compound integrity, experimental reproducibility, and reliable pharmacological data generation. As this compound continues to be investigated for various oncological indications, these standardized formulation approaches will support the generation of robust, comparable data across research institutions and advance our understanding of its therapeutic potential.
Although a preparation protocol is unavailable, the table below summarizes the core chemical and biological data for Ozarelix found in the literature, which is essential for any experimental planning.
| Property | Description |
|---|---|
| IUPAC Name | A complex peptide sequence (see [1]) |
| Other Names | D-63153; SPI-153 [2] [1] |
| CAS Number | 295350-45-7 [3] [1] |
| Molecular Formula | C₇₂H₉₆ClN₁₇O₁₄ [3] [1] |
| Molecular Weight | 1459.09 g/mol (or 1459.12 g/mol) [3] [1] |
| Biological Activity | GnRH antagonist; induces apoptosis and arrests cell cycle at G2/M phase; inhibits prostate cancer cell (PC3, DU145) proliferation [3] |
| In Vitro Efficacy | Inhibits proliferation of PC3 and DU145 cells in a dose- and time-dependent manner (0-20 ng/mL, 72 h) [3] |
| Solubility & Handling | Information not located; store under recommended conditions in Certificate of Analysis [3] |
Since a standard protocol is not available, the following workflow outlines a general approach for peptide stock solution preparation. You must determine the specific conditions through pilot experiments.
This compound is a fourth-generation gonadotropin-releasing hormone (GnRH) antagonist that has demonstrated significant anti-proliferative effects on hormone-refractory, androgen receptor-negative prostate cancer cells. Unlike GnRH agonists which initially stimulate testosterone production before suppression, this compound provides immediate receptor blockade without the clinical flare phenomenon associated with agonists [1]. This direct antiproliferative activity makes this compound a compelling candidate for investigating prostate cancer biology, particularly in advanced disease states where traditional androgen deprivation therapies fail. The compound induces apoptosis through caspase-dependent pathways and modulates expression of death receptors, effectively sensitizing resistant cancer cells to TRAIL-induced apoptosis [1].
Serum starvation represents a critical experimental approach for mimicking the nutrient-deficient tumor microenvironment that cancer cells encounter in vivo. When prostate cancer cells are subjected to serum deprivation, they experience metabolic stress that alters their proliferation patterns, activates stress response pathways, and can potentially enhance their susceptibility to therapeutic agents [2] [3]. This experimental model provides valuable insights into how this compound might perform in the challenging conditions of actual tumors, where nutrient supply is often limited due to inadequate vascularization. The combination of this compound treatment with serum starvation protocols enables researchers to dissect the direct cellular effects of this compound independent of its established endocrine mechanisms.
This compound exerts its anti-proliferative effects through multiple interconnected mechanisms that culminate in programmed cell death. The primary molecular pathways affected include:
Cell Cycle Arrest: this compound treatment produces a significant accumulation of cells in the G2/M phase of the cell cycle, preventing proper cellular division and proliferation [1]. This cell cycle disruption represents a key mechanism through which this compound controls cancer growth at the molecular level.
Apoptosis Activation: Treatment with this compound induces caspase-8-dependent caspase-3 activation, initiating the executive phase of apoptosis [1]. This process involves the downregulation of c-FLIP (L), a cellular caspase-8 inhibitor that normally protects cells from apoptosis, thereby removing a critical survival mechanism from the cancer cells.
Death Receptor Modulation: this compound significantly upregulates expression and activity of death receptors DR4, DR5, and Fas on the surface of prostate cancer cells [1]. This enhanced death receptor presentation sensitizes previously resistant cancer cells to TRAIL-induced apoptosis, creating opportunities for combination therapies that leverage this vulnerability.
Table 1: Key Mechanisms of this compound Action in Prostate Cancer Cells
| Mechanism | Molecular Components | Cellular Outcome |
|---|---|---|
| Cell Cycle Modulation | G2/M phase regulators | Cell cycle arrest |
| Apoptosis Induction | Caspase-8, Caspase-3, c-FLIP | Programmed cell death |
| Death Receptor Regulation | DR4, DR5, Fas | Enhanced sensitivity to TRAIL |
| GnRH Receptor Blockade | GnRHR | Immediate receptor inhibition |
Serum starvation induces significant physiological changes in cancer cells that mirror the nutrient-deprived tumor microenvironment. Understanding these effects is crucial for properly interpreting this compound assay results under these conditions:
Metabolic Stress Adaptation: During serum starvation, cells experience depletion of essential growth factors, hormones, lipids, vitamins, and minerals normally supplied by fetal bovine serum (FBS) [4]. This deprivation forces cancer cells to alter their metabolic programming and activate stress response pathways to maintain viability under adverse conditions.
Reactive Oxygen Species (ROS) Production: Serum starvation significantly induces ROS accumulation in various cancer cell types, including nasopharyngeal carcinoma and prostate cancer models [4] [2]. This oxidative stress activates multiple signaling cascades, including the ERK-AP-1 pathway, which influences transferrin receptor 1 (TfR1) expression and ultimately affects cellular iron uptake and survival mechanisms [2].
Gene Expression Alterations: Nutrient deprivation through serum starvation modifies transcriptional programs in cancer cells, affecting genes involved in proliferation, apoptosis, and stress response [3]. These changes can create cellular states that differ significantly from standard culture conditions, potentially revealing therapeutic vulnerabilities not otherwise apparent.
The cellular response to serum starvation is not uniform across all prostate cancer models. Androgen-independent cell lines (e.g., DU145, PC3) may respond differently to nutrient deprivation compared to androgen-sensitive lines (e.g., LNCaP). This variability underscores the importance of carefully considering experimental models when designing this compound proliferation assays under serum-starved conditions [1] [5].
The implementation of serum starvation requires careful optimization to balance sufficient nutrient deprivation with maintainable cell viability:
Starvation Time Course: Research indicates that a 14-hour pre-stimulation starvation period followed by maintenance of starvation conditions during drug treatment effectively sensitizes melanoma cells to therapeutic compounds [6]. For prostate cancer models, this timeframe may require adjustment based on cell line sensitivity and experimental objectives.
Starvation Medium Formulation: Use RPMI-1640 or DMEM without fetal bovine serum as the base starvation medium [6] [3]. For more stringent deprivation conditions, glucose-free DMEM may be employed, though this significantly accelerates cell death in most prostate cancer models [4].
Cell Density Optimization: Plate cells at appropriate densities to prevent confluence-induced artifacts. For 96-well plates, a density of 5,000 cells/well (0.5×10^4 cells/well) provides reliable results without overcrowding during the starvation period [6].
The MTT assay remains a widely used method for assessing cell viability and proliferation following this compound treatment:
MTT Solution Preparation: Dissolve MTT in Dulbecco's Phosphate Buffered Saline (DPBS), pH=7.4, to a final concentration of 5 mg/ml [7]. Filter-sterilize the solution through a 0.2 μM filter into a sterile, light-protected container, and store at 4°C for frequent use or at -20°C for long-term storage.
Assay Procedure:
Critical Considerations: MTT reduction is a marker of viable cell metabolism rather than direct proliferation measurement [7]. Include proper controls to distinguish cytotoxic effects from anti-proliferative effects, and be aware that the formazan product accumulates as insoluble precipitate requiring solubilization before measurement.
As an alternative to MTT, WST-1 assays provide enhanced sensitivity and simplified procedures:
Table 2: Comparison of Viability Assays for this compound Testing Under Serum Starvation
| Parameter | MTT Assay | WST-1 Assay |
|---|---|---|
| Principle | Tetrazolium reduction | Tetrazolium reduction |
| Cell Penetration | Yes | No (membrane-impermeable) |
| Solubilization Step | Required | Not required |
| Incubation Time | 1-4 hours | 3 hours |
| Detection Wavelength | 570 nm | 440 nm |
| Reference Wavelength | 630 nm | 700 nm |
This compound treatment under serum-starved conditions typically produces dose-dependent inhibition of prostate cancer cell proliferation:
Androgen-Independent Models: DU145 and PC3 androgen-independent prostate cancer cells show significant viability reduction following this compound treatment, with mechanisms involving G2/M cell cycle arrest and apoptosis induction [1]. The concentration range for effective response typically falls between 1-50 μM, though optimal dosing should be determined empirically for each experimental system.
Time-Dependent Effects: Maximum antiproliferative effects generally manifest within 48-72 hours of continuous this compound exposure [1] [6]. Shorter treatment periods may not fully capture the compound's therapeutic potential, while extended exposures beyond 96 hours may complicate data interpretation due to extensive cell death in starvation controls.
Serum Starvation Enhancement: The inhibitory effects of this compound are frequently potentiated under serum-free conditions, as demonstrated in analogous studies with other therapeutic compounds [6]. This enhancement likely results from the combined stress of nutrient deprivation and targeted therapeutic intervention, creating synthetic lethality in susceptible cancer models.
Assessment of apoptotic pathways provides mechanistic validation of this compound activity:
Caspase Activation: this compound treatment induces caspase-8-dependent caspase-3 activation, a key marker of apoptosis induction [1]. This cascade can be quantified using commercial caspase activity assays to provide complementary data to proliferation measurements.
Death Receptor Expression: Effective this compound treatment upregulates DR4/5 and Fas receptor expression, contributing to enhanced TRAIL sensitivity [1]. Flow cytometric analysis of death receptor surface expression provides valuable insights into this mechanism of action.
Biomarker Modulation: this compound mediates downregulation of c-FLIP (L), an important anti-apoptotic protein that normally inhibits caspase-8 activation [1]. Western blot analysis of this and related proteins (Bax, Bcl-2) strengthens the mechanistic understanding of proliferation assay results.
The following diagram illustrates the experimental workflow for assessing this compound effects under serum-starved conditions:
Diagram 1: Experimental workflow for this compound proliferation assays under serum-starved conditions
Complementary apoptosis assays provide mechanistic context for proliferation data:
Annexin V/FITC and PI Staining:
Caspase Activity Assays: Utilize commercial caspase 3/7, 8, and 9 activity assays according to manufacturer protocols to confirm the involvement of specific apoptotic pathways in this compound-mediated cell death [1] [5]
Flow cytometric cell cycle analysis provides insights into this compound mechanisms:
Cell Fixation and Staining:
Data Interpretation: Expect increased G2/M phase fraction in this compound-treated samples compared to vehicle controls, consistent with the reported cell cycle effects of this compound [1]
Successful implementation of this compound proliferation assays under serum starvation requires attention to several key parameters:
Serum Starvation Duration: Excessive starvation periods cause significant baseline cell death that complicates data interpretation, while insufficient deprivation fails to recapitulate the tumor microenvironment. Pilot experiments establishing the maximum tolerable starvation period for each cell model are essential [6] [3]
This compound Solubility and Stability: Prepare this compound stock solutions in appropriate vehicles (typically DMSO) at concentrations that ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. Aliquot and store stock solutions at -20°C or below to maintain compound stability.
Assay Linearity Validation: Establish the linear range of the viability assay for each cell type under investigation. As noted in the Assay Guidance Manual, when adherent cells approach confluence and become contact-inhibited, metabolism may slow and the amount of tetrazolium reduction per cell decreases, leading to loss of linearity between absorbance and cell number [7]
High Background Cell Death in Starvation Controls: Reduce starvation duration, optimize cell seeding density, or consider using low-serum media (0.5-1% FBS) instead of complete serum deprivation to maintain viability while still inducing nutrient stress [6]
Inconsistent Results Between Replicates: Ensure uniform washing and medium replacement during the starvation protocol, pre-warm all solutions to 37°C before use, and maintain consistent timing across all experimental steps to minimize technical variability
Limited this compound Efficacy: Verify compound solubility and stability, extend treatment duration to allow full manifestation of anti-proliferative effects, and confirm serum starvation has indeed induced stress response pathways by monitoring established markers like ROS production or ERK activation [2]
The following diagram illustrates the key molecular pathways affected by this compound in prostate cancer cells:
Diagram 2: Molecular mechanisms of this compound action in prostate cancer cells
These application notes and protocols provide a comprehensive framework for evaluating this compound-mediated proliferation inhibition under serum-starved conditions. The combination of proper serum starvation methodology with robust viability assessment techniques enables researchers to accurately characterize the direct anti-proliferative effects of this promising GnRH antagonist. The protocols outlined here emphasize critical optimization parameters and troubleshooting guidance to ensure reliable, reproducible results that effectively model the challenging nutrient environment of actual tumors. Further investigation into this compound mechanisms across diverse prostate cancer models will continue to elucidate its potential therapeutic applications, particularly in advanced, treatment-resistant disease states.
This compound is a fourth-generation luteinizing hormone-releasing hormone (LHRH) antagonist currently under investigation for the treatment of hormone-dependent cancers, particularly prostate cancer. As a decapeptide analogue of native GnRH, this compound competitively blocks GnRH receptors in the pituitary gland, leading to rapid suppression of gonadotropin secretion and consequent reduction in testosterone production without the initial flare effect associated with GnRH agonists. This direct antagonistic mechanism makes this compound particularly valuable for research applications requiring immediate hormonal suppression without the transient hormonal surge that can exacerbate disease symptoms in preclinical models. The compound has progressed to Phase 2b clinical trials for prostate cancer, demonstrating its relevance for translational research and drug development studies [1] [2].
This compound represents an important candidate in the therapeutic peptide landscape, which has seen renewed interest due to advances in peptide synthesis, modification, and formulation technologies. With over 70 therapeutic peptides currently on the market and many others in clinical development, peptides targeting protein-protein interactions (PPIs) have emerged as promising therapeutic modalities. This compound exemplifies this trend as it targets the GnRH receptor interaction, a clinically validated pathway for hormonal regulation [3]. For research purposes, understanding this compound's aggregation behavior, pharmacological profile, and formulation requirements is essential for designing robust experimental protocols and interpreting results accurately across preclinical and clinical studies.
This compound is a synthetically produced oligopeptide belonging to the class of organic compounds known as decapeptides, consisting of ten amino acids with multiple structural modifications that enhance its stability and receptor binding affinity. The compound features several non-native amino acid substitutions and terminal modifications that distinguish it from endogenous GnRH and contribute to its antagonistic properties and improved pharmacokinetic profile. Its molecular formula is C~72~H~96~ClN~17~O~14~, with a molecular weight of approximately 1470.08 g/mol and a CAS registry number of 295350-45-7 [4].
The structural complexity of this compound includes D-amino acids, aromatic residues, and specific side chain modifications that promote resistance to proteolytic degradation and enhance receptor binding specificity. Like many therapeutic peptides, this compound exhibits a significant aggregation propensity, which must be carefully managed during formulation and storage. Research indicates that this compound forms aggregates that include acetate counterions within their structure, a behavior distinct from related compounds like degarelix [5]. This aggregation characteristic influences dissolution properties, stability, and bioavailability, making it a critical consideration for research applications.
This compound functions as a competitive GnRH receptor antagonist with high binding affinity for the gonadotropin-releasing hormone receptor in the pituitary gland. Through this mechanism, it directly inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) without the initial stimulatory phase characteristic of GnRH agonists. This immediate suppression of gonadotropin release results in rapid reduction of testosterone production to castration levels (<0.5 ng/mL), typically within 24-72 hours after administration [4] [2].
The molecular interactions between this compound and the GnRH receptor involve binding to the extracellular domains and transmembrane regions of the receptor, preventing native GnRH from activating downstream signaling cascades. This inhibition interrupts the hypothalamic-pituitary-gonadal axis, making it particularly useful for researching hormone-dependent conditions. While complete pharmacokinetic parameters (including absorption, distribution, metabolism, and excretion) are not fully characterized in public literature, clinical studies have established effective dosing regimens that maintain testosterone suppression for extended periods, with depot formulations sustaining therapeutic effects for 28 days or longer [2].
Table 1: Chemical and Pharmacological Properties of this compound
| Property | Specification | Research Implications |
|---|---|---|
| Chemical Class | Synthetic oligopeptide | Requires specialized handling and storage conditions |
| Amino Acid Sequence | Decapeptide with modified residues | Synthetic complexity affects production and cost |
| Molecular Weight | ~1470.08 g/mol | Impacts formulation and delivery strategies |
| Mechanism of Action | GnRH receptor antagonist | Immediate hormonal suppression without flare effect |
| Primary Target | Gonadotropin-releasing hormone receptor | Relevant for endocrine and oncology research |
| Aggregation Behavior | Concentration-dependent with acetate inclusion | Critical for formulation development and stability testing |
| Water Solubility | 0.00636 mg/mL (predicted) | Requires optimization for delivery systems |
This compound is typically formulated as an acetate salt for pharmaceutical development, with various depot formulations designed to provide sustained release over several weeks. The aggregation behavior of this compound represents a critical factor in formulation development, as it influences viscosity, solubility, and release kinetics from delivery systems. Research indicates that this compound forms aggregates that incorporate acetate counterions within their structure, distinguishing its aggregation pattern from related compounds like degarelix [5].
For research use, this compound requires careful handling and storage to maintain stability and prevent undesirable aggregation. Recommended storage conditions include temperatures between -20°C to -80°C, protection from light, and avoidance of repeated freeze-thaw cycles. Reconstitution should typically use sterile water or appropriate buffers, with immediate use recommended to prevent degradation or aggregation. The physical stability of this compound solutions should be monitored through visual inspection (for particulate matter or cloudiness) and analytical techniques such as HPLC or dynamic light scattering when possible [5].
This compound has been extensively investigated in both preclinical models and clinical trials for various hormone-dependent conditions. The primary research focus has been on prostate cancer management, where this compound has demonstrated efficacy in achieving and maintaining medical castration through continuous suppression of testosterone levels. Phase 2 clinical studies have established optimized dosing regimens, with intramuscular administration of 130 mg per cycle maintaining testosterone suppression below castration levels (0.5 ng/mL) through at least day 85 in clinical trials [2].
In these studies, this compound achieved a 97% tumor response rate as measured by PSA reduction in patients with continuous testosterone suppression, highlighting its potential efficacy for hormone-dependent malignancies. The drug's antagonist mechanism provides a significant advantage over GnRH agonists by eliminating the initial testosterone surge that can temporarily exacerbate disease symptoms, making it particularly suitable for patients with advanced disease or those at risk for complications from hormonal flares [2] [6].
Table 2: Key Clinical Findings from this compound Phase 2 Trials
| Parameter | Results | Clinical Significance |
|---|---|---|
| Testosterone Suppression | Sustained castration levels (<0.5 ng/mL) through day 85 with 130 mg/cycle dosing | Comparable to surgical castration without initial testosterone flare |
| PSA Response | 97% reduction in patients with continuous testosterone suppression | Indicates strong antitumor activity |
| Dosing Regimens | IM doses of 65 mg, 100 mg, or 130 mg per 28-day cycle | Flexible dosing with 130 mg showing optimal efficacy |
| Administration Routes | Subcutaneous and intramuscular depot formulations | Multiple administration options for research models |
| Safety Profile | Well-tolerated at all dosages tested | Favorable risk-benefit profile for continued development |
Research on this compound has been conducted in comparison with other GnRH antagonists and agonists to elucidate relative efficacy, safety, and pharmacological profiles. In structural and aggregation studies, this compound has been evaluated alongside related peptides including cetrorelix, degarelix, and D-Phe^6^-GnRH. These comparative analyses reveal that while these compounds share a common GnRH antagonist mechanism, they exhibit distinct aggregation behaviors and physicochemical properties that influence their formulation and delivery [5].
In clinical contexts, this compound has been compared to the GnRH agonist goserelin acetate in randomized Phase 2b trials. These studies specifically evaluated the absence of testosterone surge with this compound compared to the characteristic flare effect observed with goserelin, highlighting a key differential clinical property. The avoidance of initial testosterone surge represents a significant clinical advantage for patients with symptomatic metastatic disease who might experience disease exacerbation with GnRH agonists [1] [6].
The aggregation propensity of therapeutic peptides like this compound significantly influences their developability, formulation stability, and bioavailability. The following protocol outlines a comprehensive approach to characterize this compound aggregation using ^1^H NMR spectroscopy, based on established methodologies from pharmaceutical sciences research [5].
Evaluating the pharmacological efficacy of this compound in research settings requires well-designed protocols that measure its impact on hormonal pathways and tumor markers. The following protocol outlines key methodologies for assessing this compound activity in relevant experimental models, derived from clinical trial designs and preclinical research approaches [2].
The following diagram illustrates the key pharmacological pathway and research measurements for this compound efficacy studies:
Figure 1: this compound Mechanism of Action and Key Research Measurements. This diagram illustrates the pharmacological pathway of this compound as a GnRH receptor antagonist and the primary endpoints for experimental efficacy assessment.
All-atom molecular dynamics (AA-MD) simulations provide valuable insights into the molecular-level interactions and aggregation pathways of therapeutic peptides like this compound. These computational approaches can complement experimental methods in early developability assessments and formulation development [5].
The development of this compound formulations faces several challenges common to therapeutic peptides, with aggregation propensity representing a primary concern for stability and delivery. Research indicates that this compound exhibits concentration-dependent aggregation behavior with distinctive inclusion of acetate counterions within aggregate structures [5]. This phenomenon necessitates careful consideration in formulation design, particularly for sustained-release depot systems where high local peptide concentrations may accelerate aggregation.
Several strategies can address these formulation challenges:
This compound currently remains an investigational drug that has not received FDA approval for commercial distribution, making it suitable primarily for research purposes within academic, pharmaceutical, and biotechnology settings. The compound has undergone Phase 2 clinical trials for hormone-dependent prostate cancer, with study protocols demonstrating its safety and efficacy in achieving sustained medical castration [2]. Research applications of this compound extend beyond prostate cancer to include other hormone-dependent conditions such as benign prostatic hyperplasia, endometriosis, uterine fibroids, and assisted reproduction technologies where GnRH suppression is therapeutically beneficial.
The current regulatory status presents both opportunities and limitations for researchers:
Table 3: Comparison of this compound with Other GnRH Antagonists in Research and Development
| Parameter | This compound | Cetrorelix | Degarelix | Abarelix |
|---|---|---|---|---|
| Development Status | Phase 2 completed | Market approval (EU) | FDA approved | Withdrawn (safety) |
| Administration Route | SC, IM | SC | SC | IM |
| Dosing Frequency | Monthly | Daily to monthly | Monthly | Monthly |
| Aggregation Behavior | Acetate inclusion in aggregates | Acetate inclusion in aggregates | No acetate inclusion | Limited data |
| Testosterone Flare | Absent | Absent | Absent | Absent |
| Key Research Advantages | Fourth-generation compound, favorable tolerability | Extensive clinical data | Market-approved benchmark | Historical comparator |
This compound represents a valuable research tool for investigating GnRH antagonist mechanisms and developing novel therapies for hormone-dependent conditions. Its well-characterized aggregation behavior, established efficacy in preclinical models, and extensive clinical trial data provide a solid foundation for further research applications. The experimental protocols outlined in this document—including aggregation studies, efficacy assessments, and computational approaches—offer comprehensive methodologies for researchers exploring this compound's properties and applications.
Future research directions for this compound include optimization of delivery systems to enhance stability and prolong release, expansion into new indications beyond prostate cancer, and combination therapies with other hormonal agents or novel therapeutics. Additionally, the continued application of advanced analytical techniques like ^1^H NMR and molecular dynamics simulations will further elucidate the structure-activity relationships and aggregation mechanisms of this compound, potentially informing the design of next-generation GnRH antagonists with improved pharmaceutical properties [5].
Q1: What is Ozarelix and why does it present solubility challenges?
A1: this compound is an oligopeptide-class GnRH (Gonadotropin-Releasing Hormone) antagonist investigated for conditions like prostate cancer and benign prostatic hyperplasia [1]. As a complex synthetic peptide, it falls into a category of molecules notoriously difficult to formulate due to several inherent factors [2] [3]:
Q2: What are the scientifically validated alternatives to DMSO for solubilizing peptides like this compound?
A2: While DMSO is a highly effective, polar aprotic solvent, its potential for cytotoxicity and skin penetration drives the search for alternatives. The table below summarizes several options based on recent research.
| Solvent / Formulation | Key Characteristics & Advantages | Key Limitations & Considerations | Relevant Research / Context |
|---|---|---|---|
| Cyrene (Dihydrolevoglucosenone) [4] | Bio-based, sustainable, non-toxic alternative to DMSO. Comparable solubilizing power. | Can exhibit inherent antimicrobial effects at high concentrations (>5%), potentially interfering with biological assays [4]. | Study on melatonin solubility [4]. |
| Solvent Mixtures (e.g., DMSO/TEP, DMSO/IPA) [5] | "Greener" profiles. Maintain synthesis efficiency and peptide stability. Reduces overall DMSO content. | Requires optimization of mixing ratios. Physical and chemical stability of the peptide must be verified in the new mixture [5]. | Green Solid-Phase Peptide Synthesis (SPPS) [5]. |
| XeriSol Platform (Aprotic Solvent-Based) [3] | A proprietary formulation platform using DMSO with excipients to create stable, ready-to-inject liquid formulations for problematic peptides. | Patented technology (may require licensing). Specific excipient composition is proprietary [3]. | Used in FDA-approved glucagon injection (Gvoke) and a co-formulation of insulin and pramlintide [3]. |
| Polar Aprotic Solvents (DMF, NMP, DMA) | Strong solubilizing power, historically used in peptide synthesis. | High toxicity (reprotoxic, hepatotoxic). Facing increasing regulatory restrictions [5]. | Being phased out in favor of greener alternatives [5]. |
| Polyelectrolyte Complexes (PECs) [6] | Use natural, biocompatible polymers (e.g., chitosan, gum arabic) to encapsulate drugs, enhancing stability and controlling release. | Primarily a delivery system for the final formulation, not a primary solvent for dissolution. | Drug delivery research using gum hydrocolloids [6]. |
This workflow provides a methodology for evaluating the solubility and stability of this compound in various solvent systems. The following diagram maps out the key stages of this process:
Step 1: Primary Solubility Test
Step 2: Stability Assessment
Step 3: Biological Compatibility Check
Step 4: Formulation Optimization
Q3: Are there any emerging solvents that show promise but require more validation? A3: Yes, the field of green chemistry is driving innovation. Cyrene is a prominent example derived from cellulosic biomass, showing solubilizing power comparable to DMSO. However, researchers must be cautious of its potential antimicrobial effects in certain assays [4]. Other solvents like γ-valerolactone (GVL) and 2-methyltetrahydrofuran (2-MeTHF) are also being explored in peptide synthesis, but their utility for dissolving final peptide APIs like this compound is less documented [5].
Q4: The XeriSol platform uses DMSO. How does it differ from simply dissolving this compound in pure DMSO? A4: The key differentiator is the use of specific ionic excipients and stabilizers in conjunction with the aprotic solvent (like DMSO). This proprietary combination is designed to:
Q5: Where can I find high-purity, reliable solvents for this research? A5: It is critical to source solvents from reputable suppliers that provide a Certificate of Analysis (CoA). For DMSO, companies like gChem (Gaylord Chemical) are leading producers [8]. For newer solvents like Cyrene, suppliers like Sigma-Aldrich offer it for research purposes [4]. Always confirm the purity grade is suitable for pharmaceutical R&D.
| Category | Parameter | Value / Information | Source / Context |
|---|---|---|---|
| Basic Chemistry | Molecular Formula | C72H96ClN17O14 | [1] [2] [3] |
| Molecular Weight | 1459.09 g/mol (or 1459.12 g/mol) | [2] [3] | |
| CAS Number | 295350-45-7 | [1] [2] [3] | |
| Biological Activity | Mechanism of Action | GnRH Receptor Antagonist | [1] [4] [5] |
| Key In Vitro Findings | Induces apoptosis; arrests cell cycle in G2/M phase; inhibits proliferation of PC3 and DU145 prostate cancer cell lines [4] [3]. | ||
| Analytical Methods (Reference) | LC-MS/MS Method | A validated method for a similar peptide (LXT-101) exists. Mobile Phase: Acetonitrile/Water/Formic Acid (20:80:0.1, v/v/v). Column: C18 (50 x 2.1 mm, 5µm). Useful for purity checks [6]. |
Since standard protocols are not available, the following workflow synthesizes common laboratory practices for peptide handling with the snippets of information found. You can use this as a template for your troubleshooting guide.
Here are some potential FAQs that address common issues, based on general peptide expertise and the retrieved information.
Q1: What solvent should I use to prepare my this compound stock solution?
Q2: My this compound solution is cloudy or has precipitate. What should I do?
Q3: How should I store this compound stock solutions, and what is their stability?
Q4: How can I verify the concentration and purity of my stock solution?
Understanding Ozarelix's mechanism of action is crucial for selecting the appropriate assay and interpreting your results.
The table below summarizes frequent issues and solutions for assays often used in drug sensitivity testing like yours.
| Problem Scenario | Possible Causes | Recommendations & Solutions |
|---|
| Weak or No Signal | • Low cell number or poor health • Suboptimal incubation time • Precipitated reagent [2] • Incorrect instrument settings [2] | • Optimize cell seeding density (e.g., use a dilution series) [3] [4]. • Increase incubation time with the reagent [2]. • Warm reagent to 37°C and mix to re-dissolve [2]. • Check instrument gain/voltage and filter/wavelength settings [2]. | | High Background Signal | • Excessive incubation time • Too many cells [2] • Non-specific dye binding [2] • Chemical interference [5] | • Decrease incubation time and/or reduce cell number [2]. • Increase number of wash steps (e.g., with BSA) to reduce background [2]. • Test compounds for interference in a no-cell control [5]. | | High Variability Between Replicates | • Inconsistent cell seeding • Precipitated reagent leading to varying dye concentration [2] • Pipetting errors [2] | • Ensure a homogeneous single-cell suspension before plating. • Warm and mix reagent thoroughly before use [2]. • Calibrate pipettes and ensure tips are secure [2]. | | False Positive Apoptosis (Annexin V) | • Cell membrane damage from harvest [2] | • Allow cells to recover for ~30 minutes after trypsinization before staining [2]. • For sensitive cells, use a non-enzymatic dissociation buffer [2]. |
For reliable results, meticulous protocol optimization is essential. Here are detailed methodologies for two common assays.
This is a popular, sensitive, and non-toxic method for drug screens [3].
This assay is similar to MTT but offers greater convenience and lower toxicity [6].
For this compound studies, confirming apoptosis is often key. The following diagram illustrates the general experimental workflow for detecting apoptosis via flow cytometry, integrating this compound's known mechanism.
Q1: My resazurin assay shows low signal after this compound treatment. Is this due to cytotoxicity or just slow metabolism? A1: This is a key distinction. A low signal indicates reduced metabolic activity, which is consistent with this compound-induced cytotoxicity [1]. To confirm this is due to apoptosis and not just slowed proliferation, run a parallel experiment using a TUNEL assay or staining for cleaved caspase-3 to specifically detect apoptotic cells [7].
Q2: Can I re-use my cells after performing a CCK-8 assay for other experiments? A2: Yes, one of the main advantages of the CCK-8 assay is that the reagent is not toxic to cells. After reading the absorbance, you can change the culture medium and use the cells for subsequent experiments, such as protein-level analysis [6].
Q3: Why do I see high background in my no-cell control wells? A3: This is often due to chemical interference. Some test compounds, like ascorbic acid or sulfhydryl-containing agents, can reduce the assay reagent non-enzymatically. Always include control wells containing your culture medium and the highest concentration of any solvents or compounds used (without cells) to test for this interference [5].
To troubleshoot your experiments, it's crucial to first understand what this compound is and how it triggers cell death. The table below summarizes its core characteristics.
| Property | Description |
|---|---|
| Classification | Fourth-generation GnRH (Gonadotropin-Releasing Hormone) antagonist (also referred to as LHRH antagonist) [1] [2]. |
| Primary Mechanism | Competitively blocks GnRH receptors, leading to rapid suppression of gonadotropins and sex steroids without the initial "flare" effect seen with agonists [3] [2]. |
| Direct Anticancer Action | Induces apoptosis in hormone-refractory, androgen receptor-negative prostate cancer cells (e.g., DU145, PC3) [1]. |
| Key Molecular Events | • Cell Cycle Arrest: Accumulation of cells in the G2/M phase [1]. • Apoptosis Pathway: Caspase-8-dependent activation of Caspase-3 [1]. • Death Receptors: Modulates expression and activity of DR4, DR5, and Fas [1]. • Sensitization: Can overcome TRAIL-resistance in cancer cells [1]. |
This mechanism can be visualized through the following signaling pathway:
When studying a compound like this compound, selecting the right apoptosis detection method is critical. The table below compares common techniques, their key features, and how they relate to this compound's known mechanism.
| Method | Principle / What It Detects | Key Readout | Advantages | Limitations / Considerations | Relevance to this compound |
|---|---|---|---|---|---|
| Caspase Activity Assays [4] | Activation of initiator (e.g., Casp-8) and executioner (e.g., Casp-3) caspases. | Cleavage of specific peptide substrates (colorimetric, fluorometric). | High specificity for apoptosis; can delineate pathway (extrinsic vs. intrinsic). | Measures activity, not necessarily final cell death; timing is crucial [4]. | Highly Relevant. Directly confirms the reported Caspase-8/3 activation [1]. |
| Flow Cytometry (Annexin V/PI) [5] | Exposure of phosphatidylserine (Annexin V) and loss of membrane integrity (PI). | % of cells in early (AnnV+/PI-) and late (AnnV+/PI+) apoptosis. | Standardized, quantitative, distinguishes early/late apoptosis. | Can miss early stages; requires cell detachment (risks artifact) [6]. | Highly Relevant. Standard method to quantify this compound-induced apoptotic population. |
| DNA Fragmentation (TUNEL) [6] | Endonuclease cleavage of DNA, creating 3'-OH ends. | Labeling of DNA strand breaks. | Specific for late-stage apoptosis. | Can also label cells in necrosis; protocol can be lengthy [6]. | Confirmatory. Useful as a secondary method to validate apoptosis. |
| Cell Cycle Analysis (PI Staining) [1] [6] | DNA content measurement to identify cell cycle phase. | Sub-G1 peak (hypodiploid DNA = apoptotic cells); G2/M accumulation. | Can detect cell cycle arrest and apoptosis in one assay. | Sub-G1 peak may not capture early apoptosis [6]. | Highly Relevant. Directly tests this compound's reported G2/M arrest and apoptosis [1]. |
| Western Blotting | Cleavage/expression of specific proteins (e.g., caspases, c-FLIP, PARP). | Protein band intensity and presence of cleavage products. | Mechanistic insight; can monitor multiple targets. | Semi-quantitative; requires optimization of antibodies. | Highly Relevant. Ideal for confirming c-FLIP downregulation and caspase cleavage [1]. |
| YO-PRO-1/7-AAD [7] | YO-PRO-1 enters apoptotic cells; 7-AAD stains dead cells. | % of cells in early apoptosis (YO-PRO-1+/7-AAD-). | Reported as sensitive for early apoptosis [7]. | Less common than Annexin V/PI; may require more optimization. | A potential alternative to Annexin V/PI for detecting early stages. |
A general workflow for planning these experiments, from setup to analysis, can be visualized as follows:
Q1: My caspase activity assay shows low signal after this compound treatment. What could be wrong?
Q2: I see a high background of necrotic cells (PI-positive) in my Annexin V assay. How can I reduce this?
Q3: The expected G2/M arrest is not evident in my cell cycle analysis. What should I check?
Q4: For studying this compound's mechanism, what is the most definitive combination of assays? Based on the known mechanism, a powerful combination is:
The following diagram illustrates the mechanism by which this compound induces apoptosis in androgen-independent prostate cancer cells, as described in the literature [1]. This provides the experimental rationale for using caspase 3/7 activity as a key readout.
This detailed protocol is adapted from a luminescent assay method [2] and can be used to measure the pro-apoptotic effect of this compound.
Workflow Overview
Materials & Reagents
Step-by-Step Procedure
Here are common issues and solutions related to caspase activity assays when testing compounds like this compound.
Table 1: Troubleshooting Common Assay Problems
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Signal | Insufficient apoptosis induction; incorrect reagent concentration. | Include a positive control (e.g., 0.5µM Staurosporine) [3]; confirm this compound concentration and exposure time [1]. |
| High Background | Non-specific cleavage; cellular autofluorescence. | Use a caspase-3/7 inhibitor (e.g., DEVD-CHO) as a negative control to confirm specificity [3]. |
| High Well-to-Well Variability | Inconsistent cell seeding; pipetting errors; edge effect. | Ensure homogeneous cell suspension before plating; use multichannel pipette and repeat pipetting; use a plate seal during incubation. |
| Signal Does Not Correlate with Apoptosis | Off-target effects; assay measures activity, not commitment to death. | Use a multi-parametric approach: combine with other apoptosis assays (e.g., Annexin V, TMRM for mitochondrial potential) [3] [4]. |
Frequently Asked Questions
Q: What is the mechanism by which this compound induces caspase activity?
Q: My assay shows high signal in the negative control. What should I do?
Q: Why is a multi-parametric approach recommended for studying apoptosis?
Here are answers to some common Western blot questions that are relevant when working with challenging targets.
I'm getting no signal or a very weak signal. What should I do?
A weak or absent signal is a common issue, especially for low-abundance targets. The problem and solution often involve multiple steps of the protocol [1] [2].
| Possible Cause | Recommended Solution |
|---|---|
| Suboptimal Antibodies | Confirm antibody specificity for denatured epitopes. Titrate to find optimal concentration; datasheet values are a starting point [3] [1]. |
| Inefficient Transfer | Verify transfer by staining membrane (Ponceau S) and gel (Coomassie). Adjust transfer time/buffer for protein size [1] [2]. |
| Low Antigen Abundance | Load more protein (20–50 µg per lane is common). Concentrate sample or use immunoprecipitation to enrich target [1]. |
| Insufficient Detection | Use fresh ECL reagent, ensure no sodium azide is in buffers (inhibits HRP), and increase exposure time [1] [2]. |
| Over-blocking | Test alternatives to milk (e.g., BSA), which can sometimes mask epitopes [1]. |
How can I reduce high background on my blot?
A high background makes specific bands hard to distinguish. This is typically caused by non-specific antibody binding [1] [4].
Why am I seeing non-specific or unexpected bands?
Extra bands can arise from various sources. The table below outlines the common causes and how to address them [4].
| Possible Cause | How to Investigate and Resolve |
|---|---|
| Protein Degradation | Add fresh protease inhibitors to lysis buffer. Use fresh samples and avoid repeated freeze-thaw cycles. |
| Post-translational Modifications (PTMs) | Check databases for known PTMs (e.g., glycosylation, phosphorylation). Treatments like deglycosylase enzymes can confirm. |
| Antibody Cross-Reactivity | Use knockout/knockdown cell lines as a negative control to confirm antibody specificity. Check antibody datasheet for known isoforms. |
| Incomplete Reduction | Ensure fresh reducing agent (DTT or BME) is used in the sample buffer and that samples are boiled properly. |
Detecting low levels of a protein requires careful optimization at every step. A 2025 study on detecting low levels of Tissue Factor (TF) highlights several critical factors [3] [5]:
The following diagram summarizes the logical troubleshooting workflow based on the visual results of your blot.
[caption]Logical workflow for troubleshooting common Western blot issues.[/caption]
Since a direct protocol for this compound is unavailable, your research will involve developing and optimizing one. Here is a suggested path:
The referenced concentration range for Ozarelix is primarily derived from in vitro studies on hormone-refractory prostate cancer cell lines. The table below summarizes the key experimental findings from these studies [1] [2] [3]:
| Cell Line | Experiment Type | Concentrations Tested | Incubation Time | Key Observations |
|---|---|---|---|---|
| PC3 & DU145 | Cell Proliferation Assay | 0, 5, 10, 20 ng/mL | 0, 24, 48, 72, 96 h | Inhibition of cell proliferation in a dose and time-dependent manner [1]. |
| PC3 & DU145 | Apoptosis Induction | 0, 5, 10, 20 ng/mL | 72 h | Induction of apoptosis [1]. |
| PC3 & DU145 | Western Blot Analysis | 0, 5, 10, 20 ng/mL | 72 h | - Increased p21, p27, Erk, p38MAPK activity
The following methodology is adapted from the published studies on this compound [1] [3].
Ozarelix is a second-generation, non-peptide Gonadotropin-Releasing Hormone (GnRH) antagonist [1]. These drugs work by competitively blocking the GnRH receptor in the pituitary gland, which prevents the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This leads to a rapid and reversible suppression of sex hormone production [2].
The table below lists key GnRH antagonists for reference:
| Compound Name | Type | Primary Clinical Applications |
|---|---|---|
| This compound | Non-peptide antagonist | Studied for endometriosis treatment [1] |
| Cetrorelix | Peptide antagonist | Assisted reproductive technologies (ART) [2] |
| Degarelix | Peptide antagonist | Advanced prostate cancer [2] |
| Elagolix | Non-peptide antagonist | Uterine fibroids, endometriosis [1] |
| Ganirelix | Peptide antagonist | Assisted reproductive technologies (ART) [2] |
| Teverelix | Peptide antagonist | Various reproductive and hormone-dependent illnesses [2] |
The following diagram illustrates the cellular signaling pathway of GnRH and the point where this compound acts as an antagonist, which is fundamental to understanding its experimental effects.
Since direct protocols are unavailable, I suggest constructing your experimental plan based on the drug's known properties and standard cell culture practices:
The table below summarizes stability information for various GnRH antagonist peptides, which can serve as a reference for expected stability profiles.
| Drug Product | Form | Key Stability Information | Information Source |
|---|
| General Thermolabile Drugs [1] | Various | • >1 Month: 25.6% of 203 drugs studied. • 1 Week - 1 Month: 31% of drugs. • 48h - 1 Week: 17.7% of drugs. • <24h: 5.9% of drugs. | Summary of Product Characteristics, published literature, manufacturers. | | Oligonucleotides (as peptide analogs) [2] | Powder (Lyophilized) | Excellent long-term stability at -20°C; often acceptable at 2°C–8°C. Easy to ship and flexible for compounding. | Industry white paper on API handling. | | Oligonucleotides (as peptide analogs) [2] | Solution (Aqueous) | Generally stable for >3 years at 2°C–8°C when properly formulated. Higher risk for microbial growth; freezing can prevent this. | Industry white paper on API handling. | | Cetrorelix [3] [4] | Bulk & Formulation | A validated HPLC method confirmed the stability of stock solutions (1 mg/mL in water) and quality control samples under short-term (25°C for 24h) and long-term (-20°C for 1 week) storage, as well as through freeze-thaw cycles. | Peer-reviewed analytical method validation study. |
To establish stability data for a specific compound like Ozarelix, the following validated experimental approaches are recommended.
This protocol is based on established methods for the analysis of Cetrorelix [3] [4] and LXT-101 [5].
The following workflow diagrams illustrate the core experimental processes for conducting these stability studies.
Why is gradient elution preferred over isocratic for peptide analysis? Peptides like GnRH antagonists adsorb to the hydrophobic stationary phase and desorb only when the organic solvent concentration reaches a critical level. Gradient elution, which gradually increases organic solvent concentration, produces much sharper peaks and better separation than isocratic elution, leading to more accurate quantification [3] [4].
What is the risk of using a solution API instead of a powder? The primary risk for solution-based APIs is microbial growth. To mitigate this, solutions should be stored frozen or under strict refrigerated conditions with defined hold times. Powder APIs present a much lower microbial risk [2].
How do freeze-thaw cycles affect my peptide sample? While many analytes are stable through multiple freeze-thaw cycles, some can degrade. For instance, a study on serum samples found that lactate dehydrogenase (LD) activity significantly decreased after ten cycles [6] [7]. It is best to aliquot peptide solutions to avoid repeated freezing and thawing.
From the available patent data, here is the basic identifying information for this compound [1] [2]:
| Property | Description |
|---|---|
| Drug Type | Synthetic peptide [2] |
| Target | Gonadotropin-releasing hormone (GnRH) receptor [2] |
| Action | GnRH receptor antagonist [2] |
| Molecular Formula | C₇₂H₉₆ClN₁₇O₁₄ [2] |
| CAS Registry | 295350-45-7 [2] |
Facing a lack of specific protocol information is a common experimental challenge. Here is a systematic approach to resolve this issue, based on general scientific troubleshooting principles [3].
| Parameter to Test | Method of Assessment | Key Data to Record |
|---|---|---|
| Visual Inspection | Solubility, clarity, precipitation | Photos, notes on time to precipitation |
| Chemical Stability | HPLC, Mass Spectrometry | Percentage of intact this compound remaining |
| Physical Stability | Dynamic Light Scattering | Particle size and aggregation over time |
For highly specific pharmaceutical formulation data like this, I suggest you:
Since a direct protocol for a 2 mg/mL solution is not available, the table below outlines the preparation based on a generic drug formulation method described in the literature [1]. This is a theoretical preparation and should be validated in your laboratory.
| Parameter | Specification |
|---|---|
| Target Concentration | 2 mg/mL |
| Suggested Solvent | DMSO ( [1]) |
| Theoretical Preparation | Dissolve Ozarelix powder in pure DMSO to a final concentration of 2 mg/mL. |
| Suggested Storage | Aliquot and store at -20°C or -80°C for long-term stability ( [1]). |
| Important Note | This is a stock solution. Further dilution in an aqueous buffer or saline is required for in vivo experiments to reduce the final DMSO concentration. |
Here are solutions to common problems you might encounter when preparing and using this compound solutions.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Solubility / Precipitation | Solvent choice; rapid transition to aqueous buffer. | Ensure initial dissolution in pure DMSO. For in vivo studies, use a recommended injection formulation and add the aqueous phase slowly while vortexing. |
| Inconsistent Experimental Results | Degradation of solution; inaccurate concentration. | Use fresh aliquots. Avoid multiple freeze-thaw cycles. Confirm concentration using a validated method (e.g., UV-Vis spectroscopy). |
| Cell Toxicity | High final concentration of DMSO in cell culture. | Ensure the final DMSO concentration in cell media is kept at a non-toxic level (typically below 0.1-0.5%). |
Q1: What is the chemical stability of this compound in solution? A: While specific stability data for a 2 mg/mL solution is not provided, it is recommended to store this compound solutions at -80°C for 6 months or -20°C for 1 month to maximize stability [1]. For the best results, prepare small, single-use aliquots.
Q2: Are there any documented formulations for this compound for use in animal studies? A: Yes, but not for a 2 mg/mL concentration. One documented in vivo injection formulation for mice uses a different concentration and consists of DMSO, PEG300, Tween 80, and saline [1]. This highlights the need for formulation optimization for specific experimental needs.
Q3: What are the documented biological effects of this compound in cell assays? A: In studies on prostate cancer cells (PC3 and DU145), this compound, at concentrations up to 20 ng/mL, has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle at the G2/M phase [1] [2].
For your research, here is a generalized workflow for conducting cell-based assays with this compound, based on protocols from the search results [1] [2]. The following diagram summarizes the key stages:
Protocol Summary:
Q1: What is the established clinical protocol for this compound in hormone-dependent prostate cancer? A Phase 2 trial defined a tolerable and effective intramuscular (IM) dosing regimen for continuous testosterone suppression in inoperable prostate cancer [1].
The table below summarizes the successful dosing regimens from the trial:
| Parameter | Details |
|---|---|
| Route of Administration | Intramuscular (IM) injection [1] |
| Successful Dosage per Cycle | 130 mg [1] |
| Cycle Duration | 28 days [1] |
| Number of Cycles in Study | 3 [1] |
| Total Dose Range in Study | 230 mg to 390 mg per patient [1] |
| Efficacy at 130 mg dose | 97% PSA response rate with continuous testosterone suppression [1] |
Q2: What are the positive and negative controls when studying this compound's mechanism? While explicit controls for this compound are not detailed in the available literature, standard practice in hormonal cancer therapy provides guidance.
This diagram illustrates the mechanism of GnRH antagonists like this compound compared to agonists, which is central to understanding their use as experimental controls.
This workflow outlines the key experimental steps for evaluating this compound in a pre-clinical or clinical setting.
Based on the trial design [1], your protocols should emphasize:
The following table summarizes key efficacy and safety data from Phase 2 clinical trials of Ozarelix in Benign Prostatic Hyperplasia (BPH) and prostate cancer.
| Indication | Dosing Regimen | Key Efficacy Endpoints | Key Safety Observations | Source / Citation |
|---|
| Benign Prostatic Hyperplasia (BPH) [1] | Intramuscular (IM) injection on Day 1 and Day 15 (e.g., 15 mg + 15 mg). | • IPSS Improvement: Significant improvement at 12 and 28 weeks vs. placebo. • Qmax (Urine Flow): Significant improvement. • Duration of Effect: Single dosing regimen maintained efficacy for 6 months. | • Testosterone: Transient decline, returned to baseline by ~6 weeks. • Erectile Function: No impact (IIEF-5 scores unchanged). • Tolerability: Well tolerated; no treatment-related serious adverse events reported. | Spectrum Pharma Phase 2 Update | | Hormone-Dependent Prostate Cancer [2] | 130 mg IM every four weeks. | • Testosterone Suppression: Continuous suppression to <0.5 ng/mL between Day 8 and Day 85. • PSA Reduction: ≥50% reduction from baseline in all patients. | Demonstrated to be safe and effective; met the primary endpoint of the study. | Spectrum Pharma Phase 2 Data |
Based on the available data and general principles of peptide drug development, here are key areas to investigate for reproducibility issues:
To address these challenges, consider the following methodological approaches:
The search results do not provide granular laboratory protocols (e.g., exact sample preparation, buffer recipes). However, the high-level workflow for the pharmacokinetic and efficacy studies can be summarized as follows. This diagram outlines the general flow of a pre-clinical or clinical study:
The following table consolidates the key technical information available for Ozarelix.
| Attribute | Description |
|---|---|
| Mechanism of Action | GnRH receptor (GNRHR) antagonist/modulator [1] [2]. |
| Primary Target | Gonadotropin-releasing hormone receptor (GnRH-R) in the pituitary gland [3]. |
| Key Biological Effects | Induces cell apoptosis; arrests cell cycle in G2/M phase; inhibits proliferation in PC3 and DU145 prostate cancer cell lines [2]. |
| Reported Protein Binding | Not Available in the searched databases and literature [1]. |
| Metabolism | Not Available in the searched databases and literature [1]. |
| Route of Elimination | Not Available in the searched databases and literature [1]. |
While direct data on this compound is scarce, you can apply established techniques to study its behavior. The following workflows and protocols are based on studies of similar peptide drugs.
Understanding aggregation is critical in peptide drug development. The following diagram illustrates a complementary workflow using Nuclear Magnetic Resonance (NMR) and All-Atom Molecular Dynamics (AA-MD) simulations to study this behavior, as demonstrated in studies of structurally similar peptides [4].
Diagram 1: Workflow for evaluating peptide aggregation propensity.
The methodology can be broken down as follows [4]:
For characterizing the absorption and pharmacokinetics of this compound in pre-clinical models, you can adapt a validated LC-MS/MS method developed for a similar GnRH antagonist, LXT-101 [5].
Detailed Protocol: LC-MS/MS Method for GnRH Antagonist Quantification in Plasma [5]
As a GnRH antagonist, this compound blocks the following signaling pathway in the pituitary gland, which is crucial for its therapeutic action in prostate cancer [3].
Diagram 2: GnRH receptor signaling pathway and this compound mechanism of action.
Q1: What is Ozarelix and what is its primary mechanism of action? A: this compound is a next-generation GnRH antagonist used in the treatment of advanced prostate cancer and other hormone-dependent conditions [1] [2]. It functions by competitively blocking the Gonadotropin-releasing Hormone (GnRH) receptors in the pituitary gland. This leads to a rapid and reversible suppression of gonadotropins (LH and FSH), thereby reducing the production of sex hormones without the initial "flare effect" associated with GnRH agonists [1] [2].
Q2: Why is assessing the metabolic stability of this compound important in drug development? A: Metabolic stability is a critical parameter in Drug Metabolism and Pharmacokinetics (DMPK) as it determines the rate at a drug compound is broken down in the body [3]. For this compound, understanding its stability helps predict its half-life and clearance in humans. This is crucial for determining the optimal dosing regimen to maintain therapeutic levels and ensure efficacy, especially for a drug intended for long-term management of chronic conditions like prostate cancer [3] [4].
Q3: What are the standard in vitro systems used for metabolic stability assays for peptides like this compound? A: The most common in vitro systems are:
Q4: What are common issues when developing an HPLC-UV method for a peptide like this compound? A: Peptides often present unique chromatographic challenges [5]:
The following table addresses frequent challenges in metabolic stability studies.
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Unexpectedly High Stability (Low Clearance) | Low enzymatic activity in microsomes/hepatocytes [3]. | Use fresh batches, verify activity with control compounds, and ensure proper storage of biological materials. |
| High Variability in Replicates | Inconsistent pipetting of small volumes or improper mixing [3]. | Use calibrated pipettes, automate sample handling, and ensure thorough mixing after initiating reactions. |
| Non-Linear Degradation Kinetics | Compound precipitation or binding to labware [3]. | Check solubility in assay buffer, use low-binding plates/tubes, and include controls to assess recovery. |
| Poor LC-MS/MS Chromatography | Peak tailing or adsorption to the HPLC system. | Use an acidic mobile phase modifier like Trifluoroacetic Acid (TFA) and pre-condition the column [5]. |
Below is a generalized standard operating procedure for determining metabolic stability in hepatocytes, which can be adapted for this compound [3].
Workflow Summary:
This workflow is also presented in the following diagram for clarity:
Materials and Reagents:
Detailed Procedure:
Data Analysis:
Due to the lack of publicly available this compound-specific data, the following approaches are recommended for obtaining concrete information:
This section addresses common questions about the causes and impacts of batch-to-batch variability.
What is batch-to-batch variability and why is it a concern for drug development? Batch-to-batch variability refers to differences in the quality, characteristics, or performance of a drug substance or product between different manufacturing lots [1]. This is a critical challenge in biopharma as it can impact everything from early R&D to manufacturing consistency, potentially affecting the reliability of bioequivalence studies, drug safety, and efficacy [2] [3].
What are the common root causes of batch-to-batch variability? Causes can be multifaceted and include:
How can batch-to-batch variability impact pharmacokinetic (PK) bioequivalence studies? Substantial batch-to-batch variability can confound PK bioequivalence assessments. If a single, non-representative batch of a reference or test product is used in a study, the results may not be generalizable. This can lead to incorrect conclusions of bioequivalence (Type I error) or bio-inequivalence (Type II error) simply due to batch selection rather than true product performance [2] [6]. Simulation studies show that a 10% batch difference in relative bioavailability can reduce the statistical power of a standard bioequivalence study from over 95% to as low as 30% [6].
A systematic, data-centric approach is key to managing batch-to-batch variability [3]. The following workflow outlines a comprehensive investigation strategy.
The first step is a thorough analytical characterization to understand the differences between batches.
Table: Key Analytical Tests for Batch Characterization
| Attribute Category | Specific Test | Purpose & Relevance to Variability |
|---|---|---|
| Purity & Potency | HPLC/UPLC, Related Substances | Quantifies the main active ingredient and identifies impurities that may affect safety or efficacy. |
| Physical Properties | Particle Size Distribution (PSD) | PSD can significantly impact dissolution rates, bioavailability, and processability (e.g., flowability) [4]. |
| Solid-State | X-Ray Powder Diffraction (XRPD), DSC | Determines crystallinity and polymorphic form, which can alter drug stability and solubility. |
| Performance | In Vitro Dissolution Testing | Assesses the drug release profile, a critical quality attribute linked to in vivo performance. |
Once CQAs are identified, structured experiments can pinpoint critical process parameters.
The final phase uses the data generated to build a robust, controlled process.
The table below summarizes the key storage and handling conditions for Ozarelix as provided by research chemical suppliers.
| Specification | Details | Source / Catalog |
|---|---|---|
| CAS Number | 295350-45-7 | [1] [2] |
| Molecular Weight | 1459.09 g/mol | [1] [2] |
| Long-Term Storage | -20°C or -80°C | [1] [2] |
| Shipping Condition | Room temperature (continental US) | [2] |
| Handling Note | Avoid freeze-thaw cycles | [1] |
Q1: Can this compound be shipped to me at room temperature? Yes, according to at least one supplier, this compound is shipped at room temperature within the continental United States. However, upon receipt, it must be stored at the recommended long-term storage condition of -20°C or -80°C. [2]
Q2: What should I do with the product immediately upon receipt? Inspect the package and vial for any damage. You should then store it immediately in a freezer at either -20°C or -80°C, as per your laboratory's standard operating procedures for research peptides. [1] [2]
Q3: How should I handle this compound to maintain its stability? The most critical practice is to avoid repeated freeze-thaw cycles. It is highly recommended to prepare single-use aliquots upon first thaw to preserve the product's stability and bioactivity for future experiments. [1]
The following diagrams outline the key experimental workflows for handling this compound and assessing its biological activity in cell-based assays, based on cited research.
This workflow summarizes the method for evaluating the anti-proliferative effects of this compound on cancer cell lines. [2]
This diagram illustrates the procedure for investigating this compound-induced apoptosis and related protein expression changes. [2]
The search results do not provide specific data on how long this compound remains stable during an unplanned exposure to room temperature (a "temperature excursion"). One reviewed article highlights that stability profiles can vary significantly even between products with the same active ingredient, and brand-specific data is essential. [3]
The table below summarizes two validated methods that can be adapted for Ozarelix analysis.
| Feature | Method for Cetrorelix (RP-HPLC-UV) [1] | Method for LXT-101 (LC-MS/MS) [2] |
|---|---|---|
| Analytical Target | Cetrorelix acetate in bulk and pharmaceutical forms | LXT-101 in beagle dog plasma (pharmacokinetics) |
| Separation Column | C18, 250 mm × 4.6 mm, 5 µm | C18, 50 mm × 2.1 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in Water B: 0.1% TFA in Acetonitrile (Gradient Elution) | Acetonitrile : Water : Formic Acid (20:80:0.1, v/v/v) (Isocratic Elution) | | Flow Rate | 1.0 mL/min | 0.3 mL/min | | Detection | UV at 275 nm | Tandem Mass Spectrometry (MS/MS) | | Injection Volume | 20 µL | 20 µL | | Linearity Range | 62.5 - 1250 µg/mL | 2 - 600 ng/mL | | Key Application | Assay and purity testing; specific for peptide analysis. | Highly sensitive bioanalysis; suitable for complex matrices. |
Here are solutions to frequent challenges in peptide analysis, based on the principles in the searched methods.
Poor Peak Shape (Tailing or Broad Peaks)
Inconsistent Retention Times
Low Sensitivity (UV Detection)
Method is Not Stability-Indicating
This detailed workflow, based on the published method for cetrorelix, provides a robust starting point for developing your own this compound purity method [1].
Mobile Phase Preparation
Standard and Sample Preparation
System Setup and Equilibration
Chromatographic Run
Data Analysis
Q: Why is gradient elution recommended over isocratic for peptide purity analysis?
Q: My method works, but the run time is too long. How can I make it faster?
Q: Should I use formic acid or TFA in my mobile phase?
Q: How can I make my method more robust and reliable?
The core difference lies in their mechanisms of action, which is crucial for researchers to understand. The table below outlines the key distinctions.
| Feature | Goserelin (Zoladex) | Ozarelix |
|---|---|---|
| Drug Class | GnRH Agonist [1] | GnRH Antagonist [2] |
| Mechanism of Action | Initial "flare" effect stimulates gonadotropin release, followed by sustained suppression of the hormone axis after chronic exposure [1]. | Directly and competitively blocks the GnRH receptor, causing immediate suppression without a flare effect [2]. |
| Clinical Phase | Approved and widely used for prostate cancer, breast cancer, and endometriosis [3] [1] [4]. | Primarily in preclinical or early-phase investigation for prostate cancer; not an approved therapy [2]. |
| Key Differentiator | Proven efficacy comparable to orchiectomy and oophorectomy in large Phase III trials [3] [1]. | Preclinical data suggests potential to induce apoptosis in androgen-independent (hormone-refractory) prostate cancer cells [2]. |
This fundamental mechanistic difference is illustrated in the signaling pathway below:
Goserelin has a robust clinical foundation. The tables below summarize key efficacy and safety data from major trials.
Table: Goserelin Efficacy in Key Clinical Trials
| Condition & Comparison | Key Efficacy Endpoints | Results & Conclusion |
|---|
| Advanced Prostate Cancer vs. Orchiectomy [3] | Subjective/objective response; time to treatment failure and death; survival. | No significant difference between treatments. Goserelin is a "medical alternative to orchiectomy." | | Advanced Prostate Cancer vs. Diethylstilbestrol (DES) [3] | Response rate; response duration; survival. | Similar response rates and survival. Goserelin showed a more rapid initial response and fewer side effects leading to therapy cessation. | | Advanced Breast Cancer (Premenopausal) vs. Oophorectomy [1] | Best objective response (Complete + Partial Response). | 22% for Goserelin vs. 12% for Oophorectomy. Median survival was comparable (33.2 vs. 33.6 months). | | Early Breast Cancer (Adjuvant)
Table: Common Adverse Events of Goserelin [1] [4]
| Adverse Event | Prevalence | Notes |
|---|---|---|
| Hot Flashes | Very Common (up to 70% in men, 44% in women with combo therapy) | Most frequent side effect due to hormonal suppression. |
| Tumor Flare | Common (e.g., 23% in breast cancer trial) | Transient worsening of symptoms in the first few weeks (GnRH agonist effect). |
| Depression / Emotional Lability | Common (in women) | Monitor patients, as it may occur or worsen. |
| Decreased Libido | Common | Effect of reduced sex hormone levels. |
| Injection Site Injury | Reported | Use extra care in patients with low BMI or on anticoagulants. |
| Arthralgia, Headache, Fatigue | Reported | Listed as common or less common side effects. |
For researchers designing studies, here are the core methodologies from the cited trials.
1. Phase III Prostate Cancer Trial (Goserelin vs. Orchiectomy/DES) [3]
2. Phase III Breast Cancer Trial (Goserelin 10.8 mg vs. 3.6 mg) [6]
3. Preclinical this compound Study (In Vitro) [2]
The absence of direct clinical comparisons highlights a significant gap and opportunity in the field.
The table below summarizes the core mechanistic differences between LHRH agonists and GnRH antagonists.
| Feature | LHRH Agonists (e.g., Triptorelin, Leuprolide) | GnRH Antagonists (e.g., Cetrorelix, Degarelix, Ozarelix* class*) |
|---|---|---|
| Primary Mechanism | Initial receptor stimulation, followed by prolonged desensitization and downregulation of pituitary LHRH receptors [1] [2] | Competitive and immediate blockade of pituitary LHRH receptors [1] [3] |
| Effect on Hormone Levels | Initial surge in LH, FSH, and testosterone ("flare-up"), followed by suppression after 1-3 weeks [4] [3] | Rapid and direct suppression of LH, FSH, and testosterone within days, with no initial surge [4] [3] [5] |
| Effect on Receptor Gene Expression | Chronic administration can suppress LHRH-Receptor (LHRH-R) mRNA levels (by 41% in one ovariectomized rat study) [6] | Suppresses LHRH-R mRNA levels (by 73% in one ovariectomized rat study) by counteracting the stimulatory effect of endogenous LHRH [6] |
| Therapeutic Onset | Slow (weeks) due to the initial stimulatory phase [3] | Rapid (days) [3] [5] |
| Key Clinical Implication | Requires concomitant anti-androgen therapy initially to prevent "tumor flare" [4] [3] | Avoids tumor flare phenomenon; advantageous when rapid hormone suppression is needed [6] [4] |
> Note on this compound: As a GnRH antagonist, this compound shares the core mechanism of direct receptor blockade described above. The data from other antagonists like cetrorelix and degarelix provides a reliable model for its expected pharmacological behavior.
The general mechanisms outlined above are supported by specific experimental studies, primarily involving other GnRH antagonists.
This study directly compared the effect of an antagonist and an agonist on pituitary LHRH receptor gene expression in rats [6].
Beyond pituitary action, research indicates some LHRH analogs can exert direct effects on tumor cells [1] [7].
The diagram below illustrates the key mechanistic differences in their action on the pituitary gland and subsequent hormonal effects.
The table below summarizes key characteristics of selected GnRH antagonists, highlighting the developmental status of Ozarelix relative to its peers.
| Name | Type | Primary Indications (Approved or Investigated) | Route of Administration | Development Status (as of latest data) |
|---|---|---|---|---|
| This compound | Peptide | Prostate Cancer, Benign Prostatic Hyperplasia (BPH) [1] | Injectable [2] | Not commercially marketed; clinical trials completed/terminated [3] [1] |
| Cetrorelix | Peptide | Female Infertility (Assisted Reproduction) [3] | Subcutaneous Injection [3] | Approved (since 2000) [3] |
| Ganirelix | Peptide | Female Infertility (Assisted Reproduction) [3] | Subcutaneous Injection [3] | Approved (since 2000) [3] |
| Degarelix | Peptide | Prostate Cancer [3] | Subcutaneous Injection [3] | Approved (since 2008) [3] |
| Elagolix | Non-peptide | Endometriosis, Uterine Fibroids [3] | Oral [3] | Approved (since 2018) [3] |
| Relugolix | Non-peptide | Prostate Cancer, Uterine Fibroids [3] | Oral [3] | Approved (since 2019/2020) [3] [4] |
| Teverelix | Peptide | Prostate Cancer, BPH, Endometriosis, Uterine Fibroids [4] | Long-acting Injectable [4] | Phase III (planned for advanced prostate cancer) [4] |
For researchers, the subtle structural differences between peptide antagonists can influence their experimental behavior and molecular interactions.
The table below summarizes the key efficacy data from a Phase 2 clinical trial of Ozarelix in men with hormone-dependent prostate cancer [1].
| Peptide Drug | Dosage Regimen | Testosterone Suppression Level | Duration of Suppression | Tumor Response (PSA reduction) |
|---|---|---|---|---|
| This compound | 130 mg per cycle, intramuscularly | Suppression to castration levels (< 0.5 ng/mL) [1] | Remained suppressed until at least day 85 [1] | 97% of patients (achieved ≥50% PSA reduction) [1] |
This compound is a fourth-generation Gonadotropin-Releasing Hormone (GnRH) antagonist [2] [1]. The following diagram illustrates the key mechanistic difference between GnRH antagonists and the older GnRH agonists, which explains the clinical benefit of avoiding a "testosterone flare."
The data in the table was generated by the following clinical trial design [1]:
The table below summarizes the key design elements and primary results from the Ozarelix Phase 2b trial in BPH [1] [2].
| Trial Characteristic | Details |
|---|---|
| Trial Design | Randomized, double-blind, placebo-controlled [1] [2] |
| Patient Population | Men with symptomatic moderate to severe BPH [2] |
| Treatment Regimen | 15 mg this compound or placebo, intramuscular injection on Day 1 and Day 15 [1] |
| Primary Endpoint | Improvement in International Prostate Symptom Score (IPSS) [1] [2] |
| Key Efficacy Result | Mean IPSS decrease from baseline: -8.6 at Week 12, -9.4 at Week 20, -8.7 at Week 28 (≈47% decrease); p<0.0001 vs. placebo [2] |
| Key Safety Result | No drug-related serious side effects; no adverse effect on erectile function (IIEF score) [2] |
While the search results do not provide direct head-to-head trial data between this compound and other specific branded drugs, they do allow for a mechanistic and performance comparison with the two main existing drug classes for BPH at the time.
The table below outlines this comparison based on the documented mechanisms and reported trial outcomes [2].
| Therapy | Mechanism of Action | Onset of Action | Effect on Sexual Function | Impact on Prostate Size |
|---|---|---|---|---|
| This compound | Fourth-generation LHRH antagonist; believed to inhibit intra-tissue growth factors in the prostate [2]. | Rapid and pronounced effect [2]. | No adverse effect observed (per IIEF score) [2]. | Information not specified in results. |
| Alpha-Blockers | Relax muscles in the bladder neck and prostate [2]. | Relatively rapid [2]. | Information not specified in results. | No direct effect on prostate growth [2]. |
| 5-Alpha Reductase Inhibitors | Reduce prostate size [2]. | Slow onset (may take ≥6 months) [2]. | May be associated with impotence and decreased libido [2]. | Can result in some size reduction [2]. |
For clarity and potential replication, here is a detailed breakdown of the methodology used in the this compound Phase 2b trial [1] [2].
The following diagram illustrates the hypothesized mechanism of action for this compound in BPH, based on descriptions from the clinical trial results [2].
It is crucial for researchers to note that despite the promising Phase 2b results, Spectrum Pharmaceuticals terminated the this compound development program for BPH in 2010 [3]. The company cited disappointing results from low-dose intermittent therapy in treating lower urinary tract symptoms, which, combined with the failure of a similar drug (cetrorelix) in a Phase 3 trial, did not support continued investment in this indication [3].
The table below summarizes the core experimental findings from a key study investigating Ozarelix:
| Aspect | Experimental Findings in DU145 and PC3 Cells |
|---|---|
| Cell Models | DU145 and PC3 cell lines (Androgen receptor-negative, hormone-refractory) [1] |
| Antiproliferative Effect | Observed antiproliferative effects [1] |
| Cell Cycle Impact | Accumulation of cells in the G2/M phase [1] |
| Apoptosis Induction | Induced apoptosis via caspase-8-dependent caspase-3 activation [1] |
| Key Protein Modulation | Down-regulation of c-FLIP (L); Increased expression and activity of death receptors DR4, DR5, and Fas [1] |
| TRAIL Sensitization | Sensitized TRAIL-resistant cancer cells to TRAIL-induced apoptosis [1] |
The following diagram illustrates the signaling pathway through which this compound induces apoptosis in androgen-independent prostate cancer cells, based on the described study [1].
This compound Mechanism in Androgen-Independent Prostate Cancer
The available information has several limitations. A direct, quantitative comparison of This compound's efficacy against other GnRH antagonists like degarelix or cetrorelix in similar models is not available in the search results. While the core findings are presented, the detailed experimental protocols are not provided. The search results also lack information on the current clinical development status of this compound.
The table below summarizes the core information and proposed mechanism of action for Ozarelix.
| Attribute | Description |
|---|---|
| Drug Type | Synthetic peptide, Fourth-generation GnRH antagonist [1] [2] |
| Mechanism of Action | Gonadotropin-releasing hormone receptor (GnRHR) antagonist [3] |
| Highest Phase | Discontinued after Phase 3 trials [2] |
| Key Proposed Advantage | Potential direct apoptotic effect on hormone-refractory prostate cancer cells [1] |
This compound is designed to work through a dual mechanism:
The following table places this compound in context with other classes of hormonal therapies used for prostate cancer.
| Therapy / Drug Class | Example Drugs | Primary Mechanism | Key Characteristics / "Hormone Escape" Limitations |
|---|---|---|---|
| GnRH Antagonists | This compound, Degarelix, Abarelix [4] | Directly blocks GnRH receptor [4] | Rapid testosterone suppression without flare effect [4] [5]. This compound proposed to have additional direct anti-cancer action [1]. |
| GnRH Agonists | Leuprolide, Goserelin, Triptorelin [5] | Initial overstimulation, then desensitization/downregulation of GnRH receptor [5] | Causes initial "testosterone flare" which can worsen symptoms; requires co-administration with AR antagonists [5]. |
| Androgen Receptor (AR) Antagonists | Bicalutamide, Enzalutamide [5] | Blocks androgen receptor in cancer cells [5] | Used in Combined Androgen Blockade (CAB) with GnRH analogs. Resistance often develops through AR mutations or alternative pathways [5]. |
| CYP17 Inhibitors | Abiraterone acetate [5] | Inhibits androgen synthesis in testes, adrenals, and tumor cells [5] | Used for Castration-Resistant Prostate Cancer (CRPC). Can lead to upregulation of other steroidogenic pathways [5]. |
The experimental data for this compound comes from both clinical and preclinical studies, as detailed below.
A Phase 2 trial assessed this compound for hormone-dependent prostate cancer [6].
An in vitro study investigated this compound's effect on hormone-refractory cancer cells [1].
The diagrams below illustrate this compound's proposed dual mechanism and the experimental workflow from the key preclinical study.
This diagram shows the two proposed pathways of this compound's action.
This flowchart outlines the key experimental steps from the preclinical study on this compound.
The experimental data suggests that this compound holds a unique theoretical position among GnRH antagonists. While its primary endocrine mechanism is similar to others in its class, the preclinical evidence for a direct anti-cancer effect on hormone-refractory cells is its most distinctive feature [1]. This action, modulating the extrinsic apoptosis pathway, positions it as a potential candidate for overcoming hormone escape, a common limitation of conventional androgen deprivation therapy.
However, it is crucial to note that this promise was not realized in clinical development. The drug was discontinued after Phase 3 trials, and no further development has been reported [2]. The reasons for discontinuation are not detailed in the available search results but could include insufficient efficacy, safety concerns, or commercial decisions. Therefore, while its novel mechanism provides valuable insights for research, this compound itself is not a current therapeutic option.
Future research into overcoming hormone escape could explore:
| Trial Phase & Condition | Dosing Regimen | Key Efficacy Findings on PSA | Study Design & Notes |
|---|---|---|---|
| Phase 2 (Hormone-Dependent Prostate Cancer) [1] | Intramuscular (IM) 65, 100, or 130 mg per cycle. Repeated for three 28-day cycles. | 97% PSA response rate (defined as ≥50% reduction from baseline) in patients receiving 130 mg/cycle with continuous testosterone suppression [1]. | Primary Endpoint: Testosterone suppression to castration levels (<0.5 ng/mL) [1]. |
| Phase 2 (Benign Prostatic Hyperplasia - BPH) [2] | Intramuscular (IM) 15 mg, two weeks apart (on Day 0 and Day 14) [2]. | PSA level monitoring was a secondary objective. Specific quantitative reduction results not detailed in the summary [2]. | Primary Focus: Improvement of lower urinary tract symptoms (LUTS) [2]. Note: This was not a cancer study. |
For the Phase 2 trial in hormone-dependent prostate cancer that reported the 97% PSA response rate [1]:
The following diagram illustrates the signaling pathway of GnRH antagonists like this compound, which underlies their effect on PSA reduction.
This mechanism leads to a rapid and direct suppression of testosterone, a key driver of prostate cancer growth and PSA production [3].
The core difference between these two classes of drugs lies in their mechanism of action, which directly impacts the speed of effect and the presence of an initial "flare" phenomenon.
| Feature | GnRH Antagonists (e.g., Ozarelix, Degarelix) | GnRH Agonists (e.g., Leuprolide, Goserelin) |
|---|---|---|
| Mechanism | Competitive blockade of GnRH receptors; immediate suppression [1] [2] | Receptor desensitization after initial overstimulation; suppressed levels after ~3-4 weeks [3] [4] |
| Onset of Action | Rapid [1] [2] | Slow (requires receptor downregulation) [3] |
| Testosterone "Flare" | No flare effect (avoids clinical complications) [1] [2] | Causes initial testosterone surge (requires antiandrogen co-treatment) [1] [3] |
| FSH Suppression | More rapid and profound suppression [4] | Less pronounced suppression [4] |
| Key Distinction | Direct inhibitor | Indirect inhibitor (downregulation) |
This mechanistic difference is summarized in the pathway diagram below:
The following table summarizes the available evidence for this compound. It is crucial to note that the clinical data is from Phase 2 trials conducted around 2006, and there is no information on Phase 3 trials or subsequent regulatory approval in the search results.
| Aspect | Summary of Findings | Source / Context |
|---|---|---|
| Efficacy (PCa) | Phase 2 trial (2006): 65-130 mg IM doses achieved continuous testosterone suppression to castration levels (<0.5 ng/mL) for 3-month test period; 97% tumor response (PSA reduction ≥50%) in suppressed patients [5]. | 64 patients, hormone-dependent inoperable prostate cancer [5]. |
| Efficacy (BPH) | Phase 2 trial (2006): 15 mg IM dose significantly improved BPH symptoms (IPSS score) vs. placebo; effect lasted 28 weeks [6]. | 144 patients, Benign Prostatic Hyperplasia (BPH) [6]. |
| Safety & Tolerability | "Well tolerated at all dosages"; no drug-related serious side effects reported in BPH trial; transient testosterone decrease without impacting sexual function (IIEF score) [5] [6]. | Phase 2 trial reports from company press releases [5] [6]. |
| Direct Anti-Tumor Activity (Preclinical) | Induced apoptosis in androgen-independent PCa cells (DU145, PC3); arrested cell cycle at G2/M phase; modulated death receptors (DR4/5, Fas) and sensitized cells to TRAIL-induced apoptosis [7]. | In vitro study on hormone refractory prostate cancer cell lines (2010) [7]. |
For research reproducibility, here are the methodologies from key studies:
In Vitro Antiproliferative Assay (2010 Study) [7]:
Phase 2 Clinical Trial for Prostate Cancer (2006) [5]:
GnRH antagonists like Ozarelix offer a distinct pharmacological profile compared to traditional GnRH agonists. The core difference lies in their mechanism of action, which has direct clinical implications, particularly the avoidance of the "testosterone flare." [1]
The following diagram contrasts the signaling pathways of GnRH agonists and antagonists, illustrating the biological rationale for using this compound.
The tables below summarize available data on this compound's efficacy, dosing, and mechanisms based on the identified literature.
Table 1: Key Efficacy and Safety Outcomes from Phase 2b Trial of this compound This data is based on the design of a randomized, open-label Phase 2b study comparing this compound with Goserelin. [2]
| Outcome Measure | This compound (Subcutaneous) | Goserelin (Subcutaneous) |
|---|---|---|
| Primary Endpoint | ||
| Testosterone ≤ 0.5 ng/mL (Day 28-84) | (Data from trial not specified in results) | (Data from trial not specified in results) |
| Key Secondary Endpoints | ||
| Testosterone Surge | Assessed | Observed (as per drug class mechanism) [1] |
| PSA Level Reduction | Assessed | Assessed |
| Safety & Tolerability | Assessed | Assessed |
Table 2: Preclinical Profile and Dosing Information This table combines data from this compound's preclinical studies and disclosed clinical trial protocols. [3] [2]
| Parameter | This compound | Other GnRH Antagonists (e.g., Degarelix) |
|---|---|---|
| Generation | Fourth-generation [3] | Varies (e.g., Degarelix is a later-generation antagonist) |
| Preclinical Mechanism in AR- PCa | Induces apoptosis; modulates DR4/5, Fas; sensitizes to TRAIL [3] | Information not in search results |
| Monthly Dosing Regimen | Loading dose, followed by lower maintenance dose on Days 28 and 56 [2] | Loading dose, followed by maintenance doses (established regimen) [4] |
For researchers looking to validate or build upon these findings, here is a summary of the key methodologies cited.
In Vitro Assessment of Apoptosis in Androgen-Independent PCa [3]
Phase 2b Clinical Trial Design for Monthly Dosing [2]
The available information suggests this compound is a fourth-generation GnRH antagonist with a potentially differentiated profile. The direct, competitive receptor blockade is its key advantage, avoiding the clinical risks associated with the testosterone flare seen with agonists. [1] Preclinical data points to an additional, direct apoptotic action on hormone-refractory cancer cells, which merits further investigation as it could benefit patients with advanced disease. [3]
However, this analysis is limited by a lack of publicly disclosed results from the Phase 2b trial. A comprehensive comparison requires detailed data on:
To provide context for Ozarelix, the table below summarizes key GnRH antagonists based on current clinical literature [1].
| Antagonist | Primary Clinical Application | Key Characteristics / Status |
|---|---|---|
| Cetrorelix | Assisted Reproductive Technology (ART) | Used for the prevention of premature luteinizing hormone surges in IVF cycles [1]. |
| Ganirelix | Assisted Reproductive Technology (ART) | Used for the prevention of premature luteinizing hormone surges in IVF cycles [1]. |
| Degarelix | Advanced Prostate Cancer | A parenteral agent used as androgen deprivation therapy; avoids testosterone flare [1] [2] [3]. |
| Abarelix | Advanced Prostate Cancer | First GnRH antagonist approved for prostate cancer; now generally discontinued due to safety concerns [1] [3]. |
| Teverelix | Various hormone-dependent diseases | Investigated as a next-generation antagonist with a promising efficacy and safety profile [1]. |
| This compound | Prostate Cancer | A fourth-generation antagonist; a Phase 2b trial in prostate cancer was initiated [1] [4] [5]. |
In 2011, Spectrum Pharmaceuticals announced the commencement of patient enrollment for Part 2 of a randomized, open-label, Phase 2b clinical trial for this compound [4].
A 2010 laboratory study investigated this compound's effect on androgen-independent prostate cancer cells (DU145 and PC3), which are models of hormone-refractory disease [5].
The following diagram illustrates the GnRH signaling pathway and how antagonists like this compound exert their effect, based on the reviewed literature [1].
Based on the gathered information, here is an objective analysis:
Ozarelix is a synthetic peptide and a fourth-generation Gonadotropin-Releasing Hormone (GnRH) antagonist [1] [2] [3]. Its mechanism and key characteristics are summarized below.
| Aspect | Description |
|---|---|
| Mechanism of Action | GnRH receptor modulator/antagonist [4] |
| Primary Effect | Immediate suppression of gonadotropins (LH & FSH) and testosterone [5] [3] |
| Key Differentiator | Investigated for direct apoptosis induction in androgen-independent prostate cancer cells [3] |
The most significant non-clinical finding for this compound involves a direct anti-cancer effect, as shown in the table below.
| Study Model | Reported Findings | Proposed Mechanism of Action |
|---|---|---|
| In vitro (DU145 & PC3 androgen-independent prostate cancer cell lines) [3] | Antiproliferative effect; induced apoptosis; sensitized cells to TRAIL-induced apoptosis | Modulated expression/activity of death receptors DR4/5 and Fas; induced caspase-8-dependent caspase-3 activation; down-regulated c-FLIP (L) |
Despite this promising preclinical research, the clinical development of this compound has been discontinued [1] [2]. The table below outlines its development history.
| Indication | Highest Phase Reached | Status |
|---|---|---|
| Benign Prostatic Hyperplasia (BPH) [2] | Phase 3 | Discontinued |
| Prostate Cancer [1] [2] | Phase 2 | Discontinued (No recent development) |
| Alzheimer's Disease [1] | Phase 2 | Development Discontinued |
| Endometriosis [1] | Preclinical | No development reported |
Compared to FDA-approved GnRH antagonists, this compound did not reach the market. The table below lists other antagonists approved for clinical use.
| Drug Name | Year of FDA Approval | Key Advantage |
|---|---|---|
| Degarelix [5] | 2008 | Rapid testosterone suppression without testosterone flare |
| Abarelix [5] | 2003 (First in class) | Rapid testosterone suppression without testosterone flare |
To help clarify the in vitro study that discovered this compound's direct anti-cancer effect, the following diagram outlines the experimental workflow.
Diagram of the in vitro experimental workflow used to investigate this compound's direct anti-cancer effects [3].
It's important to note that the information available has limitations:
The following data synthesizes information from Phase 2 clinical trials on Ozarelix for hormone-dependent prostate cancer.
The table below summarizes the key dosing regimens and their outcomes from this compound Phase 2 trials.
| Aspect | Loading Dose | Maintenance Dose |
|---|---|---|
| Objective | Rapidly achieve testosterone suppression to castration levels [1] | Maintain sustained testosterone suppression over the treatment period [2] |
| Typical Dosing (Intramuscular) | 130 mg per cycle, administered via specific schedules (e.g., 65 mg, 100 mg, or 130 mg repeated over 28-day cycles) [3] | Lower dose administered on Days 28 and 56 after an initial loading dose [2] |
| Typical Dosing (Subcutaneous) | A loading dose administered subcutaneously, followed by... | ...a lower maintenance dose on Days 28 and 56 [2] |
| Reported Efficacy | At 130 mg/cycle, patients achieved castration-level testosterone suppression that lasted until at least Day 85 [3] | The primary goal was sustained castration (testosterone ≤0.5 ng/mL) from Day 28 through Day 84 [2] |
| Tumor Response (PSA) | A 97% PSA response rate was observed in patients with continuous testosterone suppression [3] | Effects on PSA levels were a secondary outcome measure [2] |
| Tolerability | Well tolerated at all dosages tested (65 mg, 100 mg, 130 mg) [3] | Safety compared to an active comparator (goserelin) in a Phase 2b trial [2] |
The data in the table above is derived from specific clinical trial designs. Here is a detailed breakdown of the methodologies.
This earlier study focused on defining an effective and tolerable intramuscular dosing regimen.
This later study was designed as a more robust, comparative trial using a subcutaneous formulation.
This compound is a Luteinizing Hormone-Releasing Hormone (LHRH) antagonist. Its mechanism and the logical flow of the clinical trials can be visualized as follows.
The table below compares key GnRH antagonist peptides based on their clinical applications and status [1].
| Antagonist | Primary Clinical Applications | Status / Key Differentiators |
|---|---|---|
| Ozarelix | Prostate Cancer (investigational); Benign Prostatic Hyperplasia (BPH) (investigated) [2] | Fourth-generation; studied for direct apoptosis in androgen-independent cancer [3]. |
| Cetrorelix | Assisted Reproductive Technology (ART) [1] | Marketed. |
| Ganirelix | Assisted Reproductive Technology (ART) [1] | Marketed. |
| Degarelix | Advanced Prostate Cancer [1] | Marketed; associated with injection site reactions [4]. |
| Abarelix | Advanced Prostate Cancer [1] | Marketed (discontinued in some regions due to safety concerns). |
| Teverelix | Various reproductive & hormone-dependent illnesses [1] | Next-generation; investigational for an improved efficacy/safety profile. |
This compound is a fourth-generation GnRH antagonist studied for potential use in prostate cancer and Benign Prostatic Hyperplasia (BPH) [2] [5]. Unlike agonists, GnRH antagonists like this compound competitively block the GnRH receptor in the pituitary gland, preventing gonadotropin release (LH and FSH) and subsequent sex hormone production without the initial "flare effect" [1].
A key preclinical study investigated this compound's effect on androgen-independent prostate cancer cells (DU145 and PC3), revealing a mechanism beyond hormonal suppression [3].
Methodology: this compound was added to cell cultures, and researchers assessed:
Findings: Treatment with this compound demonstrated [3]:
The following diagram illustrates the signaling pathways through which this compound induces apoptosis in androgen-independent prostate cancer cells, based on the described study [3]:
A Phase 2b study was initiated to evaluate this compound against the agonist goserelin in men with prostate cancer requiring hormonal treatment [5].
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